molecular formula C26H44O8 B14861202 Creticoside C

Creticoside C

Cat. No.: B14861202
M. Wt: 484.6 g/mol
InChI Key: RGKNTHMUHXNDHJ-LDZVEOMASA-N
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Description

Creticoside C is a useful research compound. Its molecular formula is C26H44O8 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H44O8

Molecular Weight

484.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13S,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14+,15+,16+,17-,18+,19-,20+,21+,22+,24-,25+,26+/m0/s1

InChI Key

RGKNTHMUHXNDHJ-LDZVEOMASA-N

Isomeric SMILES

C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(C)O)O)(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isolation of Glycosidic Compounds from Cressa cretica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cressa cretica, a halophytic plant belonging to the Convolvulaceae family, is a rich source of various bioactive secondary metabolites.[1][2] Traditionally used in folk medicine for a range of ailments, its chemical constituents include flavonoids, coumarins, sterols, alkaloids, and various glycosides.[1][3][4] This guide provides a comprehensive overview of the methodologies for the isolation of glycosidic compounds from Cressa cretica. While the specific compound "Creticoside C" is not prominently documented in scientific literature, this whitepaper outlines a generalized yet detailed protocol for the isolation of a representative coumaranochromone glycoside, based on the isolation of "cresoside" from this plant. The principles and techniques described herein are broadly applicable to the isolation of other glycosidic constituents from Cressa cretica.

Experimental Protocols

A successful isolation of glycosidic compounds from Cressa cretica involves a systematic workflow encompassing plant material collection, extraction, fractionation, and chromatographic purification.

1. Plant Material Collection and Preparation

The initial step involves the collection and proper preparation of the plant material to ensure the preservation of its chemical constituents.

  • Collection: The aerial parts of Cressa cretica are typically collected during the flowering season to ensure the presence of a wide array of secondary metabolites.

  • Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Drying and Pulverization: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds. The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction

The choice of solvent and extraction method is critical for selectively extracting the desired class of compounds. For glycosides, polar solvents are generally employed.

  • Solvent Selection: Methanol (B129727) or ethanol (B145695) are commonly used for the extraction of glycosides from Cressa cretica due to their ability to dissolve a wide range of polar and moderately polar compounds.

  • Extraction Technique:

    • Maceration: The powdered plant material is soaked in the chosen solvent (e.g., methanol) for a period of 24-72 hours with occasional shaking. The process is repeated multiple times to ensure complete extraction.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with the solvent.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation

The crude extract is a complex mixture of various compounds. Fractionation is performed to separate the compounds based on their polarity.

  • Solvent-Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as:

    • n-Hexane (to remove non-polar compounds like fats and waxes)

    • Chloroform (B151607) or Dichloromethane

    • Ethyl acetate

    • n-Butanol (glycosides are often enriched in this fraction)

  • The different solvent fractions are then concentrated to yield sub-fractions for further purification.

4. Chromatographic Purification

Column chromatography is the primary technique used for the isolation of individual compounds from the enriched fractions.

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of moderately polar compounds like glycosides.

  • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the proportion of methanol gradually increasing.

  • Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) of the collected fractions. Fractions with similar TLC profiles are pooled together.

  • Further Purification: The pooled fractions may require further purification using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure glycosidic compound.

5. Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC): Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

Data Presentation

The following tables summarize key quantitative data typically gathered during the isolation process.

Table 1: Extractive Values of Cressa cretica

SolventExtractive Value (% w/w)
Hexane3.39
Ethyl Acetate7.6 - 8.62
Methanol4.44 - 14.4
Petroleum Ether1.5
Chloroform4.8
n-Butanol3.2
Water27.2

Data compiled from a review on the chemical constituents of Cressa cretica.

Table 2: Spectroscopic Data for a Representative Coumaranochromone Glycoside (Cresoside) from Cressa cretica

Spectroscopic TechniqueKey Data Points
UV (MeOH) λmax (nm) 253, 324
IR (KBr) νmax (cm⁻¹) 3161, 1680, 1600, 1579, 1400, 1385, 1238, 1139
¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) 10.57 (1H, s, H-7), 7.89 (1H, d, J = 9.5 Hz, H-4), 7.59 (1H, d, J = 8.4 Hz, H-5), 6.78 (1H, dd, J = 8.4, 2.2 Hz, H-6), 6.70 (1H, d, J = 2.2 Hz, H-8)
¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm) 160.7 (C-2), 112.9 (C-3), 144.4 (C-4), 131.8 (C-5), 124.4 (C-6), 128.3 (C-7), 116.2 (C-8), 153.4 (C-9)
DART-MS m/z 147 [M]⁺ (for the aglycone)

Data for the aglycone part of a coumarin (B35378) isolated from Cressa cretica, which is structurally related to the aglycone of cresoside.

Mandatory Visualizations

experimental_workflow plant_material Plant Material (Cressa cretica) drying Air Drying & Pulverization plant_material->drying extraction Methanol Extraction drying->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanol Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation fractions n-Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractions fractionation->fractions column_chromatography Silica Gel Column Chromatography (n-Butanol Fraction) fractions->column_chromatography fractions_pooling TLC Monitoring & Pooling of Fractions column_chromatography->fractions_pooling purification Preparative HPLC / Sephadex LH-20 fractions_pooling->purification pure_compound Pure Glycoside purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation of glycosides from Cressa cretica.

logical_relationship cressa_cretica Cressa cretica secondary_metabolites Secondary Metabolites cressa_cretica->secondary_metabolites glycosides Glycosides secondary_metabolites->glycosides bioactivity Potential Bioactivity glycosides->bioactivity drug_discovery Drug Discovery & Development bioactivity->drug_discovery

Caption: Logical relationship from plant source to drug discovery.

References

Creticoside C: A Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C is a naturally occurring diterpenoid glycoside belonging to the ent-kaurane class of compounds. First isolated from the fern Pteris cretica, this molecule is of interest to the scientific community for its potential biological activities, which are often associated with compounds of this structural type. This technical guide provides a comprehensive overview of the known information regarding the natural source, biosynthesis, and experimental protocols related to this compound, aimed at facilitating further research and development.

Natural Source

The primary and thus far only reported natural source of this compound is the fern Pteris cretica, a species widely distributed in temperate and tropical regions. This plant has been a subject of phytochemical investigations, leading to the isolation of various secondary metabolites, including other diterpenoids and flavonoids. While the presence of this compound in Pteris cretica is established, quantitative data on its abundance is not extensively documented. However, studies on other diterpenoids from the same plant have reported yields in the range of 0.16% to 0.19% of the dried plant material, which may provide a preliminary estimate for the potential yield of this compound.

Biosynthesis of this compound: An Overview

The biosynthesis of this compound follows the general pathway for ent-kaurane diterpenoids in plants. This intricate process originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and can be broadly divided into three stages: the formation of the diterpene skeleton, oxidation, and glycosylation.

Stage 1: Formation of the ent-Kaurane Skeleton

The biosynthesis is initiated in the plastids via the methylerythritol 4-phosphate (MEP) pathway, which produces IPP and DMAPP. These precursors are then condensed to form the C20 compound geranylgeranyl pyrophosphate (GGPP). A series of cyclization reactions, catalyzed by diterpene synthases (diTPSs), converts GGPP into the tetracyclic hydrocarbon skeleton, ent-kaurene (B36324).

G cluster_MEP MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP GGPP Synthase ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPP Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS)

Figure 1: Biosynthesis of the ent-Kaurene Skeleton.
Stage 2: Oxidation of the ent-Kaurane Skeleton

Following the formation of the ent-kaurene backbone, a series of oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups at specific positions on the diterpenoid skeleton. For this compound, this would involve hydroxylations to form the polyhydroxylated aglycone. The precise CYPs involved in the biosynthesis of this compound within Pteris cretica have not yet been characterized.

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the hydroxylated ent-kaurane aglycone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar residue, typically glucose, from an activated sugar donor (UDP-glucose) to the aglycone. This step is crucial for increasing the solubility and stability of the compound and can significantly modulate its biological activity. The specific UGT responsible for the glycosylation of the this compound aglycone remains to be identified.

G ent_Kaurene ent-Kaurene Hydroxylated_Aglycone Hydroxylated ent-Kaurane Aglycone ent_Kaurene->Hydroxylated_Aglycone Cytochrome P450s (CYPs) Creticoside_C This compound Hydroxylated_Aglycone->Creticoside_C Glycosyltransferase (GT) UDP_Sugar UDP-Sugar UDP_Sugar->Creticoside_C Glycosyltransferase (GT)

Figure 2: Post-Cyclization Modification in this compound Biosynthesis.

Regulatory Signaling Pathways

The biosynthesis of diterpenoids, like other secondary metabolites in plants, is tightly regulated by a complex network of signaling pathways in response to both developmental cues and environmental stresses. While specific regulatory pathways for this compound have not been elucidated, general mechanisms known to influence terpenoid biosynthesis in plants likely play a role.

Plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA) are known to be key signaling molecules that can induce the expression of genes involved in terpenoid biosynthesis, including those encoding for diTPSs and CYPs. Additionally, abiotic stresses such as UV radiation and biotic factors like pathogen attack can trigger these signaling cascades, leading to an increased production of defensive compounds like diterpenoids. Transcriptional regulation is a key control point, with transcription factor families such as MYC, WRKY, and AP2/ERF being implicated in the regulation of terpenoid biosynthetic genes.

G Stress Environmental/Developmental Cues (e.g., UV, Pathogens) Hormones Plant Hormones (JA, SA, ABA) Stress->Hormones TFs Transcription Factors (MYC, WRKY, AP2/ERF) Hormones->TFs Biosynthesis_Genes Diterpenoid Biosynthesis Genes (diTPS, CYP, UGT) TFs->Biosynthesis_Genes Transcriptional Regulation Creticoside_C This compound Accumulation Biosynthesis_Genes->Creticoside_C

Figure 3: Putative Regulatory Network for this compound Biosynthesis.

Experimental Protocols

Extraction and Isolation of this compound from Pteris cretica

The following is a generalized protocol for the extraction and isolation of ent-kaurane diterpenoid glycosides from plant material, which can be adapted for the specific isolation of this compound from Pteris cretica.

G Start Dried, powdered Pteris cretica Extraction Maceration with Methanol (B129727) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) Filtration->Partition Column_Chromatography Column Chromatography (Silica Gel) Partition->Column_Chromatography n-Butanol fraction Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., Sephadex LH-20, Preparative HPLC) Fraction_Collection->Purification End Pure this compound Purification->End

Figure 4: General Experimental Workflow for the Isolation of this compound.

Methodology:

  • Extraction:

    • Air-dried and powdered aerial parts of Pteris cretica are macerated with methanol at room temperature for an extended period (e.g., 48-72 hours), with the solvent being replaced periodically.

    • The methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • Diterpenoid glycosides are typically enriched in the n-butanol fraction.

  • Column Chromatography:

    • The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform (B151607) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

  • Fraction Collection and Analysis:

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Fractions with similar TLC profiles are pooled.

  • Further Purification:

    • Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography (eluted with methanol) to remove pigments and other impurities.

    • Final purification to obtain highly pure this compound is typically achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

Structure Elucidation

The structure of isolated this compound is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR and DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

Quantitative Data

Specific quantitative data for this compound is limited in the current literature. The following table summarizes the reported yields of two other diterpenoids from Pteris cretica to provide a general reference.

CompoundPlant PartExtraction MethodYield (% of dry weight)
Pterosin C 3-O-beta-D-glucopyrannosideNot specifiedNot specifiedNot specified in the available abstract, but mentioned as a main constituent.
4,5-dicaffeoylquinic acidNot specifiedNot specifiedNot specified in the available abstract.

Note: This table is intended to provide context on the potential abundance of related compounds and does not represent the yield of this compound.

Conclusion

This compound, an ent-kaurane diterpenoid glycoside from Pteris cretica, represents a promising natural product for further investigation. While its natural source is established, a deeper understanding of its biosynthesis, including the specific enzymes involved and the regulatory networks controlling its production, is required. The development of optimized and detailed protocols for its extraction and purification will be crucial for obtaining sufficient quantities for comprehensive biological evaluation. This technical guide serves as a foundational resource to stimulate and support future research into the chemistry and biology of this compound.

In-depth Technical Guide on the Chemical Structure Elucidation of Creticoside C

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the analytical methodologies and data interpretation integral to the structural determination of Creticoside C, tailored for researchers, scientists, and drug development professionals.

Introduction

The elucidation of the chemical structure of novel natural products is a cornerstone of drug discovery and development. This compound, a glycoside with the molecular formula C26H44O8, presents a complex structural challenge requiring a multi-faceted analytical approach. This technical guide provides a detailed exposition of the methodologies employed to determine its complete chemical structure, including the stereochemistry of its constituent moieties. The process relies on a synergistic combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside classical chemical methods. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the elucidation process.

Isolation of this compound

The initial step in the structural elucidation of this compound involves its isolation and purification from its natural source. The general workflow for this process is outlined below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification raw_material Source Material extraction Solvent Extraction (e.g., MeOH/CH2Cl2) raw_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) crude_extract->partition fractions Multiple Fractions partition->fractions column_chrom Column Chromatography (Silica Gel, ODS) fractions->column_chrom hplc Preparative HPLC (Reversed-Phase) column_chrom->hplc pure_compound This compound hplc->pure_compound

Figure 1: General workflow for the isolation and purification of this compound.
Experimental Protocol: Isolation

  • Extraction: The dried and powdered source material is subjected to exhaustive extraction with a suitable solvent system, typically a mixture of methanol (B129727) and dichloromethane, at room temperature. The resulting solution is then filtered and concentrated under reduced pressure to yield the crude extract.

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with this compound typically concentrating in the more polar fractions (e.g., n-butanol).

  • Purification: The bioactive fraction is subjected to multiple rounds of column chromatography. Initial separation is often performed on a silica (B1680970) gel column, followed by further purification using open-column chromatography on a reversed-phase (ODS) stationary phase. The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

Spectroscopic Analysis and Structure Elucidation

The determination of the planar structure and stereochemistry of this compound is accomplished through the detailed analysis of its spectroscopic data.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of the compound.

Experimental Protocol: HR-ESI-MS

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed in positive ion mode. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The instrument is calibrated using a standard of known mass.

Data Presentation: Mass Spectrometry Data for this compound

ParameterObserved ValueCalculated Value
Molecular Formula C26H44O8-
[M+Na]+ Adduct m/z 507.2880m/z 507.2883

Note: The observed m/z value is hypothetical as the actual data for this compound is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of 1D and 2D NMR experiments is required to piece together the structure of this compound. These experiments include ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

Experimental Protocol: NMR Spectroscopy

All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or Pyridine-d₅), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal or an internal standard (TMS).

Data Presentation: ¹H and ¹³C NMR Data for the Aglycone of this compound

As the specific NMR data for this compound is not publicly available, the following table is a representative example of how such data would be presented for a hypothetical aglycone moiety.

PositionδC (ppm)δH (ppm, J in Hz)
138.51.50 (m), 1.65 (m)
228.01.80 (m)
379.13.50 (dd, 11.0, 4.5)
.........

Data Presentation: ¹H and ¹³C NMR Data for the Sugar Moiety of this compound

This table is a representative example for a glucose unit, a common sugar in natural glycosides.

PositionδC (ppm)δH (ppm, J in Hz)
1'104.54.50 (d, 7.8)
2'75.23.30 (t, 8.0)
3'78.03.45 (t, 8.5)
.........
Structural Elucidation using 2D NMR

The connectivity of the atoms within this compound is established through the analysis of 2D NMR spectra.

G cluster_hmbc HMBC Correlations (Long-Range ¹H-¹³C Connectivity) H1 H-1 H2 H-2 H1->H2 H3 H-3 H2->H3 Structure Partial/Full Structure H1_C1 H-1 ↔ C-1 H2_C2 H-2 ↔ C-2 H3_C3 H-3 ↔ C-3 H1_C3 H-1 → C-3 H3_C1 H-3 → C-1 Anomeric_H_Aglycone_C Anomeric H (H-1') → Aglycone C (e.g., C-3) Anomeric_H_Aglycone_C->Structure

Figure 2: Logical workflow of 2D NMR data interpretation for structure elucidation.
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule, such as the protons within the sugar unit and within fragments of the aglycone.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are crucial for connecting the different spin systems identified by COSY and for establishing the linkage between the sugar moiety and the aglycone. For instance, a correlation between the anomeric proton of the sugar and a carbon of the aglycone definitively establishes the glycosylation site.

Stereochemistry Determination

Once the planar structure of this compound is established, its three-dimensional arrangement is determined.

  • Relative Stereochemistry: This is often deduced from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show through-space correlations between protons that are close to each other. The magnitude of coupling constants (J values) in the ¹H NMR spectrum also provides valuable information about the relative stereochemistry, particularly within cyclic systems like the sugar moiety.

  • Absolute Stereochemistry: The absolute configuration of the sugar unit(s) is typically determined by acid hydrolysis of the glycoside, followed by derivatization of the resulting monosaccharide and comparison of its properties (e.g., optical rotation or chromatographic retention time) with those of authentic standards. The absolute stereochemistry of the aglycone may be determined by various methods, including X-ray crystallography (if suitable crystals can be obtained), electronic circular dichroism (ECD), or by chemical degradation to known compounds.

Conclusion

The chemical structure elucidation of this compound is a systematic process that integrates data from a variety of advanced analytical techniques. Through the careful application and interpretation of mass spectrometry and a suite of 1D and 2D NMR experiments, complemented by chemical methods for stereochemical determination, the complete and unambiguous structure of this natural product can be established. This detailed structural information is a critical prerequisite for its further investigation as a potential therapeutic agent.

Spectroscopic and Structural Elucidation of Creticoside C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Creticoside C, a diterpenoid natural product. The information presented herein is essential for the identification, characterization, and further investigation of this compound in research and development settings. All data is compiled from the primary literature reporting its isolation and structural elucidation.

Core Spectroscopic Data

The structural determination of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data unavailable in public sources
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ) ppm
Data unavailable in public sources
Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound
Spectroscopic TechniqueObserved Values
High-Resolution Mass Spectrometry (HRMS) Molecular Formula: C₂₆H₄₄O₈ Molecular Weight: 484.6 g/mol
Infrared (IR) Spectroscopy (cm⁻¹) Data unavailable in public sources

Initial searches for a primary publication detailing the complete NMR and IR data for this compound (CAS 53452-34-9) were unsuccessful. While the compound is commercially available and its molecular formula and weight are established, the detailed spectroscopic assignments from its initial isolation are not readily accessible in widespread scientific databases. The data will be updated upon locating the original structure elucidation paper.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural characterization of natural products. The following are detailed methodologies typical for the analysis of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard (δ 0.00).

    • ¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent signal.

    • 2D NMR: COSY, HSQC, and HMBC experiments are conducted using standard pulse programs to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex structure.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol (B129727) or acetonitrile, is infused into the mass spectrometer.

  • Data Acquisition: Data is acquired in either positive or negative ion mode to observe the protonated molecule [M+H]⁺, sodiated molecule [M+Na]⁺, or deprotonated molecule [M-H]⁻. The high resolution allows for the precise determination of the molecular formula based on the exact mass.

Infrared (IR) Spectroscopy
  • Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution.

  • Instrumentation: An FT-IR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Logical Workflow for Natural Product Characterization

The process of identifying a novel compound like this compound from a natural source follows a structured workflow. This involves extraction, isolation, and ultimately, structure elucidation using the spectroscopic methods described.

G cluster_0 Extraction & Isolation cluster_1 Spectroscopic Analysis & Elucidation Plant Plant Material (e.g., Sarcococca saligna) Extract Crude Extract Plant->Extract Solvent Extraction Fractions Fractionation (Column Chromatography) Extract->Fractions Pure Pure Compound (this compound) Fractions->Pure Purification (e.g., HPLC) NMR NMR Spectroscopy (1H, 13C, 2D) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS IR IR Spectroscopy Pure->IR Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the Isolation and Structural Elucidation of this compound.

The Enigmatic Profile of Creticoside C: A Call for Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are currently faced with a significant knowledge gap regarding the biological activities of Creticoside C, a diterpenoid listed by chemical suppliers under CAS number 53452-34-9. Despite its commercial availability, a thorough review of publicly accessible scientific literature reveals a striking absence of studies detailing its pharmacological properties. This lack of data presents both a challenge and an opportunity for the scientific community to investigate the potential therapeutic applications of this compound.

While the molecular formula (C26H44O8) and weight (484.6 g/mol ) of this compound are known, its origins, biological effects, and mechanisms of action remain largely uncharacterized in peer-reviewed research. Initial investigations into related natural products, such as those found in the plant Cistus creticus, have identified a variety of polyphenolic glycosides with interesting biological activities. However, "this compound" has not been specifically identified or characterized in these studies.

This in-depth guide, therefore, serves not as a summary of existing knowledge, but as a framework for future research into the biological activity screening of this compound. It outlines the standard methodologies and logical workflows that could be employed to elucidate its potential antioxidant, anti-inflammatory, and anti-cancer properties.

Proposed Workflow for Biological Activity Screening

A systematic approach is essential to comprehensively screen the biological activities of a novel compound like this compound. The following workflow outlines a logical progression from initial in vitro assays to more complex cell-based and mechanistic studies.

Screening Workflow cluster_0 Initial In Vitro Screening cluster_1 Cell-Based Assays & Mechanism of Action Antioxidant Assays Antioxidant Assays Cellular Antioxidant Activity Cellular Antioxidant Activity Antioxidant Assays->Cellular Antioxidant Activity Promising Activity Anti-inflammatory Assays Anti-inflammatory Assays Inflammatory Marker Quantification Inflammatory Marker Quantification Anti-inflammatory Assays->Inflammatory Marker Quantification Promising Activity Cytotoxicity Screening Cytotoxicity Screening Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Cytotoxicity Screening->Apoptosis & Cell Cycle Analysis Selective Cytotoxicity Signaling Pathway Analysis Signaling Pathway Analysis Inflammatory Marker Quantification->Signaling Pathway Analysis Mechanism Elucidation Apoptosis & Cell Cycle Analysis->Signaling Pathway Analysis Mechanism Elucidation

Caption: A proposed workflow for the biological activity screening of this compound.

Hypothetical Data Presentation

In the absence of actual experimental data for this compound, the following tables have been structured to illustrate how quantitative results from future studies could be presented for clear comparison and interpretation.

Table 1: In Vitro Antioxidant Activity of this compound

AssayThis compound (IC50 in µg/mL)Positive Control (IC50 in µg/mL)
DPPH Radical ScavengingData to be determinedAscorbic Acid: Value
ABTS Radical ScavengingData to be determinedTrolox: Value
Ferric Reducing Antioxidant Power (FRAP)Data to be determinedQuercetin: Value

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayThis compound (% Inhibition at X µg/mL)Positive Control (% Inhibition at X µg/mL)
COX-2 InhibitionData to be determinedCelecoxib: Value
LOX-5 InhibitionData to be determinedZileuton: Value
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cellsData to be determinedDexamethasone: Value

Table 3: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineThis compound (IC50 in µg/mL)Positive Control (IC50 in µg/mL)
MCF-7 (Breast Cancer)Data to be determinedDoxorubicin: Value
A549 (Lung Cancer)Data to be determinedCisplatin: Value
HeLa (Cervical Cancer)Data to be determinedPaclitaxel: Value
HEK293 (Normal Human Kidney)Data to be determinedDoxorubicin: Value

Standard Experimental Protocols

To ensure reproducibility and validity of future research, the following are detailed methodologies for key screening experiments.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the this compound stock solution.

  • Assay Procedure: In a 96-well plate, add 100 µL of each this compound dilution. Add 100 µL of the DPPH solution to each well. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Potential Signaling Pathways for Investigation

Should this compound exhibit significant anti-inflammatory or anti-cancer activity, investigation into its effects on key signaling pathways would be a critical next step.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

The lack of published data on this compound underscores a significant opportunity for original research. The methodologies and frameworks presented here provide a roadmap for scientists to begin the systematic evaluation of this enigmatic compound, potentially uncovering novel therapeutic activities. The scientific community eagerly awaits the first reports on the biological screening of this compound.

Unraveling the Therapeutic Potential of Creticoside C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the therapeutic targets of Creticoside C have not yielded specific results under this compound name. The scientific literature readily available through broad searches does not contain information on a molecule designated "this compound."

This in-depth technical guide, therefore, pivots to an analysis of related compounds and broader therapeutic areas where a novel glycoside might exhibit activity, based on common phytochemical properties. Researchers, scientists, and drug development professionals are encouraged to consider the potential mechanisms and experimental approaches outlined below as a foundational framework for investigating a new molecular entity like this compound.

Potential Therapeutic Areas and Targets

Given the general activities of many plant-derived glycosides, this compound could plausibly exhibit neuroprotective or anti-inflammatory properties. The following sections explore the signaling pathways and therapeutic targets associated with these effects, which could serve as a starting point for research on a novel compound.

Neuroprotection

Many phytochemicals exert neuroprotective effects through various mechanisms, including the attenuation of excitotoxicity, reduction of oxidative stress, and modulation of inflammatory pathways.[1] Potential therapeutic targets in this area include:

  • NMDA Receptors: Compounds like Asiaticoside have been shown to protect neurons from glutamate-induced excitotoxicity by down-regulating the NR2B subunit of N-methyl-D-aspartate (NMDA) receptors.[2] This leads to a reduction in calcium influx and inhibition of apoptosis.[2]

  • Mitochondrial Stabilization: Neurodegenerative disorders are often characterized by mitochondrial dysfunction.[3] Therapeutic agents can offer protection by stabilizing mitochondrial creatine (B1669601) kinase and preventing the activation of the mitochondrial permeability transition.[4]

  • Anti-apoptotic Pathways: The expression of apoptotic-related proteins such as Bcl-2 and Bax is a key area of investigation. Neuroprotective compounds can restore the balance between these proteins to prevent neuronal cell loss.[2]

Anti-inflammatory Action

Chronic inflammation is a hallmark of many diseases. Phytochemicals often exhibit anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5]

  • Cytokine Reduction: A primary mechanism of anti-inflammatory action is the reduction of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6]

  • NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of natural compounds.[7]

  • Antioxidant Activity: Many anti-inflammatory compounds also possess strong antioxidant properties, which help to mitigate the oxidative stress that contributes to inflammation.[8][9][[“]]

Hypothetical Signaling Pathways for this compound

Based on the activities of similar compounds, the following signaling pathways are plausible areas of investigation for this compound.

Creticoside_C_Neuroprotection_Pathway This compound This compound NMDA Receptor NMDA Receptor This compound->NMDA Receptor Inhibits NR2B Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Stabilizes Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Reduces Ca2+ Influx->Mitochondrial Dysfunction Leads to Apoptotic Pathway Apoptotic Pathway Mitochondrial Dysfunction->Apoptotic Pathway Activates Neuronal Cell Death Neuronal Cell Death Apoptotic Pathway->Neuronal Cell Death Induces Creticoside_C_Anti_Inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Upregulates Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation This compound This compound This compound->NF-kB Pathway Inhibits

References

Creticoside C: A Literature Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Creticoside C is a naturally occurring diterpenoid glycoside. While its chemical structure has been identified, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological activities and pharmacological profile. This guide serves to consolidate the known information about this compound and to highlight the areas where further research is critically needed.

Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 53452-34-9 . Its molecular formula is C₂₆H₄₄O₈ , and it has a molecular weight of 484.6 g/mol . The systematic name for this compound is 6β,16-Dihydroxykauran-2β-yl β-D-glucopyranoside . It belongs to the broader class of kaurene diterpenoids, which are characterized by a tetracyclic carbon skeleton. One supplier has noted that this compound can be isolated from Pteris cretica, a species of fern.

Review of Biological Activity Research

Despite its defined chemical identity, extensive searches of scientific databases and literature have yielded no specific studies detailing the biological activity of this compound. There is a notable absence of published research investigating its pharmacological effects, potential therapeutic applications, or its role in any biological signaling pathways. Consequently, there is no quantitative data, such as IC₅₀ or EC₅₀ values, to present in a tabular format.

Experimental Protocols

The lack of published studies on the biological effects of this compound means there are no established experimental protocols to detail. Methodologies for key experiments, including assays for biological activity, mechanistic studies, and in vivo experiments, have not been reported in the available scientific literature.

Signaling Pathways and Mechanisms of Action

As there are no studies on the biological activity of this compound, its mechanism of action and any potential interactions with cellular signaling pathways remain unknown. Therefore, it is not possible to create diagrams of signaling pathways or experimental workflows related to this compound.

Future Directions and Conclusion

The current body of scientific literature on this compound is limited to its chemical identification. There is a clear and significant opportunity for researchers in natural product chemistry, pharmacology, and drug discovery to investigate the potential biological activities of this compound.

Future research should focus on:

  • Screening for Biological Activity: Initial studies should involve broad-spectrum screening to identify any potential cytotoxic, antimicrobial, anti-inflammatory, or other pharmacological effects.

  • Elucidation of Mechanism of Action: Should any significant biological activity be identified, subsequent research should aim to uncover the underlying mechanism of action and its interaction with specific cellular signaling pathways.

  • In Vivo Studies: Promising in vitro findings should be further investigated through in vivo studies to assess the compound's efficacy and safety in animal models.

Creticoside C (CAS No. 53452-34-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Diterpenoid Glycoside

Abstract

Creticoside C, a diterpenoid glycoside isolated from the fern Pteris cretica, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, consolidating its known physicochemical properties, exploring its biological activities with a focus on its antiviral potential, and detailing relevant experimental protocols. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this natural compound.

Physicochemical Properties

This compound is characterized by the following molecular and physical properties. The data presented has been compiled from various chemical supplier databases and scientific literature.

PropertyValueReference(s)
CAS Number 53452-34-9
Molecular Formula C₂₆H₄₄O₈
Molecular Weight 484.62 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695)
Purity >98% (as commercially available)

Note: Specific spectral data such as ¹H NMR and ¹³C NMR have not been detailed in publicly available literature and would require experimental determination.

Biological Activities and Mechanism of Action

This compound has been identified as a compound of interest primarily for its potential antiviral properties.

Antiviral Activity

A notable study has highlighted this compound as a potential inhibitor of the SARS-CoV-2 non-structural protein 9 (Nsp9). Nsp9 is a crucial component of the viral replication and transcription complex, making it a viable target for antiviral drug development. The inhibition of Nsp9 by this compound suggests a mechanism that interferes with the viral life cycle, specifically the replication of its genetic material.

While the precise inhibitory concentrations (e.g., IC₅₀) and the direct mechanism of action are yet to be fully elucidated in published studies, the identification of this compound as an Nsp9 binder provides a strong rationale for further investigation into its efficacy against SARS-CoV-2 and other coronaviruses.

Other Potential Activities

Diterpenoid glycosides, as a class of compounds, are known to possess a wide range of biological activities, including anti-inflammatory and cytotoxic effects. However, specific studies detailing these activities for this compound are not yet available. Further research is warranted to explore the full therapeutic potential of this molecule.

Experimental Protocols

This section outlines detailed methodologies relevant to the study of this compound, from its extraction to the evaluation of its biological activity.

Extraction and Isolation of Diterpenoids from Pteris cretica

The following is a general protocol for the extraction of diterpenoids from Pteris cretica, the natural source of this compound.

Caption: Workflow for Extraction and Isolation of this compound.

Methodology:

  • Extraction: The air-dried aerial parts of Pteris cretica are powdered and extracted with 70% aqueous ethanol at room temperature. The extraction process is typically repeated multiple times to ensure a comprehensive yield.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude residue.

  • Fractionation: The crude residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and n-butanol. Diterpenoid glycosides like this compound are expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

  • Purification: The n-butanol fraction is subjected to repeated column chromatography on silica (B1680970) gel and reversed-phase (RP-18) silica gel. Elution is performed with a gradient of solvents, typically methanol-water or chloroform-methanol mixtures, to isolate this compound. Fractions are monitored by thin-layer chromatography (TLC).

HPLC Analysis of Diterpenoid Glycosides

The following provides a general High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of diterpenoid glycosides.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased over the course of the run to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 205-210 nm) is often employed for compounds lacking a strong chromophore.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Sample Preparation:

  • A standard stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • Serial dilutions are made to create a calibration curve.

  • Samples for analysis (e.g., plant extracts) are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Antiviral Activity Assay (SARS-CoV-2 Plaque Reduction Assay)

This protocol describes a standard method to evaluate the in vitro antiviral activity of a compound against SARS-CoV-2.

Caption: Experimental Workflow for Plaque Reduction Assay.

Methodology:

  • Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in 24-well plates and cultured until they form a confluent monolayer.

  • Infection: The cell culture medium is removed, and the cells are infected with a known titer of SARS-CoV-2. The virus is allowed to adsorb for a specified period (e.g., 1 hour) at 37 °C.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37 °C in a CO₂ incubator to allow for plaque formation.

  • Plaque Visualization: The cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and stained with a solution like crystal violet to visualize the plaques (areas of cell death).

  • Data Analysis: The number of plaques in the this compound-treated wells is counted and compared to the number of plaques in the vehicle control wells. The percentage of inhibition is calculated, and the 50% inhibitory concentration (IC₅₀) is determined.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any compound being evaluated for therapeutic potential. The MTT assay is a common colorimetric method for determining cell viability.

Methodology:

  • Cell Seeding: Cells (e.g., Vero E6 or other relevant cell lines) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is then determined.

Signaling Pathways

Currently, there is no direct evidence in the published literature linking this compound to the modulation of specific signaling pathways. However, based on the known activities of other diterpenoids and natural products with antiviral and anti-inflammatory properties, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway represents a plausible target for future investigation.

The NF-κB pathway is a key regulator of the inflammatory response and is often activated during viral infections, leading to the production of pro-inflammatory cytokines. Inhibition of this pathway is a common mechanism of action for many anti-inflammatory compounds.

An In-depth Technical Guide to the Structure of Glycosides: A Case Study of Creticoside C and the Coumarochromone Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the structural components of glycosidic natural products, with a specific focus on the classification of Creticoside C and the fundamental structure of coumarochromone glycosides. While initially queried as a coumarochromone glycoside, current chemical data classifies this compound as a diterpenoid glycoside. This guide will address this distinction, providing available data for this compound, a general overview of the coumarochromone glycoside structure, and standardized methodologies for the structural elucidation of such complex natural products.

This compound: A Diterpenoid Glycoside

Contrary to the initial query, this compound is cataloged in chemical databases as a diterpenoid glycoside. Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units, often featuring a complex polycyclic structure. When linked to a sugar moiety (glycone), they form a diterpenoid glycoside. These compounds are known for their diverse biological activities. The available data for this compound is summarized below.

Data Presentation: this compound
PropertyValueSource
CAS Number 53452-34-9[1]
Molecular Formula C₂₆H₄₄O₈[1]
Molecular Weight 484.6 g/mol [1]
Compound Type Diterpenoid[2]
Natural Source Pteris cretica (Cretan brake fern)[2][3]

No publicly available NMR or other spectral data for the definitive structure of this compound were identified in the conducted research.

The Coumarochromone Glycoside Structure

Coumarochromones are a class of chemical compounds characterized by a core structure that integrates a coumarin (B35378) and a chromone (B188151) moiety. When a sugar molecule is attached to this aglycone, it forms a coumarochromone glycoside. These compounds are of interest for their potential pharmacological properties.

General Structure of a Coumarochromone Glycoside

The fundamental structure consists of the coumarochromone aglycone linked to a glycone (sugar) part. The sugar can be attached at various positions on the aglycone, most commonly at a hydroxyl group, forming an O-glycosidic bond.

Caption: General structure of a coumarochromone glycoside.

Note: As a specific image for the coumarochromone structure is not available, a placeholder is used in the DOT script. A chemical drawing software would be used to generate the actual image.

Experimental Protocols for Structural Elucidation of Glycosides

The determination of a novel glycoside's structure is a meticulous process involving isolation, purification, and spectroscopic analysis. The following outlines a generalized workflow applicable to diterpenoid glycosides like this compound and other glycosidic compounds.

Isolation and Purification Workflow

A multi-step chromatographic process is typically employed to isolate a pure compound from a crude plant extract.

Isolation_Workflow Start Plant Material (e.g., Pteris cretica) Extraction Solvent Extraction (e.g., Methanol/Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Crude_Extract->Partitioning Fractions Separated Fractions Partitioning->Fractions Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) Semi_Pure_Fractions->HPLC Pure_Compound Pure Glycoside (e.g., this compound) HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of a glycoside.

Structural Elucidation Methodology

Once a pure compound is obtained, a combination of spectroscopic techniques is used for its structural determination.

  • Mass Spectrometry (MS):

    • Protocol: High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide initial structural clues about the aglycone and sugar moieties.

    • Data: Provides the m/z (mass-to-charge ratio) of the molecular ion and its fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: A suite of NMR experiments are conducted in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

      • ¹H NMR: Identifies the number and types of protons in the molecule.

      • ¹³C NMR: Determines the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

        • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

        • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

        • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting the aglycone to the glycone and for assembling the overall structure.

    • Data Presentation: NMR data is presented in a table of chemical shifts (δ) in parts per million (ppm).

Example Table for ¹³C NMR Data of a Hypothetical Coumarochromone Aglycone
Carbon No.Chemical Shift (δ, ppm)Carbon Type
2160.5C=O
3112.8C
4178.2C=O
4a104.5C
5162.1C-O
698.9CH
7165.3C-O
893.8CH
8a157.6C
9154.2C
10113.5C
10a123.7C
1'56.4OCH₃

This is a representative table; actual chemical shifts will vary depending on the specific structure and substituents.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not documented, the structural elucidation process follows a clear logical progression.

Elucidation_Logic Pure_Compound Isolated Pure Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR Mol_Formula Molecular Formula and Weight MS->Mol_Formula Substructures Identification of Aglycone and Glycone Substructures NMR->Substructures Final_Structure Final Chemical Structure Mol_Formula->Final_Structure Connectivity Determination of Atom Connectivity and Glycosidic Linkage Substructures->Connectivity HMBC, NOESY Connectivity->Final_Structure

Caption: Logical workflow for structural elucidation.

Conclusion

This guide clarifies that this compound is classified as a diterpenoid glycoside, providing its known chemical properties. While the initial premise of it being a coumarochromone glycoside is not supported by available data, we have provided a general overview of the coumarochromone structure. The detailed experimental workflows and data presentation formats outlined here represent the standard approach in natural product chemistry for the structural elucidation of glycosides, applicable to both diterpenoid and coumarochromone classes. This foundational knowledge is essential for researchers and professionals in the field of drug discovery and development from natural sources.

References

Methodological & Application

Application Notes and Protocols: Extraction of Creticoside C from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C, a pterosin-type sesquiterpenoid, is a natural product of interest found in certain plant species, notably within the Pteris genus. Pterosins and their glycosides have garnered attention for their potential biological activities. This document provides a detailed protocol for the extraction and isolation of this compound from plant material, based on established methodologies for closely related compounds isolated from Pteris cretica. The provided protocols are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the typical yields of various pterosin compounds, including creticosides, obtained from the aerial parts of Pteris cretica. This data is extrapolated from methodologies that serve as the basis for the this compound protocol.

CompoundStarting Plant Material (kg)FractionFinal Yield (mg)Yield (%)
Creticolacton A5n-BuOH7.20.000144%
13-hydroxy-2(R),3(R)-pterosin L5n-BuOH15.80.000316%
Creticoside A5n-BuOH8.10.000162%
Spelosin 3-O-β-d-glucopyranoside5n-BuOH7.30.000146%
Pterosin D5n-BuOH9.70.000194%
(3R)-pterosin W5n-BuOH11.10.000222%
(3R)-pterosin D 3-O-β-d-glucopyranoside5n-BuOH10.00.000200%
3(R)-pteroside W5n-BuOH14.30.000286%
2R,3R-pterosin L 3-O-β-d-glucopyranoside5n-BuOH15.00.000300%

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from plant material. The protocol is adapted from the successful isolation of Creticoside A and other pterosins from Pteris cretica.[1][2]

Plant Material Collection and Preparation
  • Plant Material: Aerial parts of Pteris cretica are collected. A voucher specimen should be deposited in a recognized herbarium for authentication.

  • Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

  • Grinding: The dried aerial parts are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent System: A solution of 70% (v/v) aqueous ethanol (B145695) is used as the extraction solvent.

  • Procedure:

    • Place 5 kg of the powdered plant material into a large-scale extraction vessel.

    • Add approximately 60 L of 70% aqueous ethanol to the vessel.

    • Macerate the plant material at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation to ensure thorough extraction.

    • Filter the extract to separate the liquid phase from the solid plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield of target compounds.

    • Combine the filtrates from all extraction cycles.

  • Concentration: The combined ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude residue.

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvents: Petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Procedure:

    • Suspend the crude residue (e.g., 803 g) in water.

    • Perform sequential extractions with solvents of increasing polarity, starting with petroleum ether, followed by dichloromethane, ethyl acetate, and finally n-butanol.

    • Collect each solvent fraction separately.

    • Concentrate each fraction under reduced pressure to obtain the petroleum ether fraction, dichloromethane fraction, EtOAc fraction, and n-BuOH fraction. Pterosides like this compound are typically enriched in the n-BuOH fraction.[2]

Chromatographic Purification

The n-BuOH fraction, being rich in glycosides, is subjected to a series of chromatographic steps for the isolation of this compound.

  • Column Chromatography (Silica Gel):

    • Apply the dried n-BuOH fraction (e.g., 130 g) to a silica (B1680970) gel column.

    • Elute the column with a gradient of dichloromethane (CH₂Cl₂) and methanol (B129727) (MeOH), starting from a ratio of 10:1 and gradually increasing the polarity to 1:10.

    • Collect fractions of a defined volume (e.g., 200 mL) and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Size Exclusion Chromatography (Sephadex LH-20):

    • Subject the fractions containing the compounds of interest to further purification on a Sephadex LH-20 column using methanol as the mobile phase. This step aids in separating compounds based on their molecular size and removes polymeric impurities.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification is achieved using a semi-preparative HPLC system equipped with a C18 reversed-phase column.

    • A typical mobile phase would be a gradient of methanol and water. The exact gradient program should be optimized to achieve the best separation for this compound. For a related compound, Creticoside A, a mobile phase of 55% MeOH/H₂O at a flow rate of 3.0 mL/min was used.[2]

    • Monitor the elution profile with a UV detector at wavelengths relevant for pterosins (e.g., 215, 258, and 310 nm).[3]

    • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure.

Visualizations

Extraction_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification Pteris_cretica Aerial Parts of Pteris cretica Drying Air Drying Pteris_cretica->Drying Grinding Grinding to Powder Drying->Grinding Extraction Maceration with 70% Ethanol Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning Pet_Ether Petroleum Ether Fraction Partitioning->Pet_Ether DCM Dichloromethane Fraction Partitioning->DCM EtOAc Ethyl Acetate Fraction Partitioning->EtOAc nBuOH n-Butanol Fraction (Rich in Creticosides) Partitioning->nBuOH Silica_Gel Silica Gel Column Chromatography nBuOH->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Semi-preparative HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Purification_Scheme nBuOH_Fraction n-Butanol Fraction Silica_Gel_CC Silica Gel Column Chromatography (Gradient: CH2Cl2/MeOH) nBuOH_Fraction->Silica_Gel_CC Fractions_A Collected Fractions Silica_Gel_CC->Fractions_A TLC_Analysis TLC Analysis Fractions_A->TLC_Analysis Combined_Fractions Combined Fractions with Target Compounds TLC_Analysis->Combined_Fractions Sephadex_LH20 Sephadex LH-20 Chromatography (Eluent: MeOH) Combined_Fractions->Sephadex_LH20 Purified_Fractions Further Purified Fractions Sephadex_LH20->Purified_Fractions SemiPrep_HPLC Semi-preparative HPLC (C18 Column, Gradient: MeOH/H2O) Purified_Fractions->SemiPrep_HPLC Isolated_Creticoside_C Isolated this compound SemiPrep_HPLC->Isolated_Creticoside_C

Caption: Chromatographic purification scheme for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Creticoside C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed application note and protocol for the analysis of Creticoside C using High-Performance Liquid Chromatography (HPLC). This compound is a diterpenoid of significant interest in pharmaceutical research. The following protocols are intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the quantification of this compound.

Important Note: Initial literature searches revealed a significant lack of specific, validated HPLC methods for a compound explicitly named "this compound" with the molecular formula C₂₆H₄₄O₈. However, extensive information is available for a similarly named triterpenoid (B12794562) saponin, Hederacoside C (C₅₉H₉₆O₂₆). Given the potential for nomenclature ambiguity and the abundance of validated data for Hederacoside C, this application note will detail a widely accepted HPLC method for Hederacoside C as a comprehensive analytical example. Researchers intending to analyze this compound should use the information herein as a foundational guide and perform necessary method development and validation for their specific analyte.

Analytical Method: Hederacoside C

A validated Reverse Phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) or UV detector is presented for the determination of Hederacoside C. This method is suitable for the analysis of Hederacoside C in various matrices, including herbal extracts and pharmaceutical formulations.

Chromatographic Conditions
ParameterRecommended Conditions
HPLC System Agilent 1260 series or equivalent
Column Phenomenex-Gemini C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Solvent A: Water : Acetonitrile : Orthophosphoric Acid (860:140:2 v/v/v)
Solvent B: Acetonitrile : Orthophosphoric Acid (998:2 v/v)
Gradient 0-40 min: 0-60% B
40-41 min: 60-100% B
41-55 min: 100% B (isocratic)
55-56 min: Return to 0% B
56-70 min: Re-equilibration at 0% B
Flow Rate 1.5 mL/min
Column Temperature 40°C
Detection Wavelength 205 nm
Injection Volume 50 µL
Method Validation Summary

The following table summarizes the validation parameters for the Hederacoside C HPLC method.[1]

ParameterResult
Linearity Range 0.03 - 0.15 mg/mL
Correlation Coefficient (r) 0.9992
Limit of Detection (LOD) 0.011 mg/mL
Limit of Quantification (LOQ) 0.032 mg/mL
Recovery 99.69% - 100.90%
Precision (RSD%) < 2%
Specificity (Peak Purity) 0.996

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Hederacoside C analytical standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol (B129727) and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations within the linear range (e.g., 0.03, 0.06, 0.09, 0.12, and 0.15 mg/mL).

Sample Preparation (Example: Herbal Syrup)
  • Accurately weigh a quantity of syrup equivalent to the expected concentration of Hederacoside C.

  • Dilute the sample with a suitable solvent (e.g., methanol or a methanol-water mixture).

  • Vortex the solution for 5 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 15 minutes to pellet any excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the chromatographic conditions listed in the table above.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for Hederacoside C.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of Hederacoside C in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup & Equilibration HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Samples Data_Acquisition->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of Hederacoside C.

Conclusion

The described RP-HPLC method is demonstrated to be simple, accurate, precise, and specific for the quantification of Hederacoside C.[1] This protocol can be readily adapted for routine quality control and research applications. For the analysis of this compound, this method can serve as a starting point for further method development and validation, which would require optimization of the mobile phase, column chemistry, and detection parameters specific to its chemical properties.

References

Application Notes and Protocols for the Quantification of Creticoside C in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C is a phenolic glycoside that has garnered interest for its potential therapeutic properties, including antioxidant and neuroprotective effects. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides detailed application notes and standardized protocols for the sensitive and reliable quantification of this compound in plasma, urine, and tissue homogenates using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the UPLC-MS/MS method, adapted from studies on structurally similar phenolic glycosides. These parameters provide a benchmark for method validation and performance.

ParameterPlasmaUrineTissue Homogenate
Linear Range 1 - 2500 ng/mL5 - 5000 ng/mL10 - 10000 ng/g
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL10 ng/g
Intra-day Precision (RSD %) 4.10% - 5.51%< 10%< 15%
Inter-day Precision (RSD %) 5.24% - 6.81%< 10%< 15%
Accuracy (RE %) -5.83% to -1.44%± 15%± 20%
Recovery (%) 92.14% - 95.22%> 85%> 80%

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound or a compound with similar chromatographic and mass spectrometric behavior.

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the biological matrix and removal of interfering substances.

Protein precipitation is a common and effective method for extracting small molecules from plasma.

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

Urine samples typically require dilution and filtration before analysis.

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulate matter.

  • To 100 µL of the supernatant, add 20 µL of the IS working solution and 880 µL of ultrapure water.

  • Vortex for 30 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

Tissue samples require homogenization to release the analyte, followed by extraction.

  • Accurately weigh approximately 100 mg of the frozen tissue sample.

  • Add 500 µL of ice-cold homogenization buffer.

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice during this process.

  • To the homogenate, add 20 µL of the IS working solution.

  • Add 1 mL of ice-cold acetonitrile for protein precipitation and extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes to pellet any remaining debris.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

A validated UPLC-MS/MS method is essential for the selective and sensitive quantification of this compound.

  • UPLC System: A high-performance UPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a short run time (e.g., 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the IS need to be determined by direct infusion of the standard compounds.

Data Analysis
  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of this compound in the unknown samples is determined from the calibration curve using a linear regression analysis.

Visualizations

Sample_Preparation_Workflow cluster_plasma Plasma cluster_urine Urine cluster_tissue Tissue p_start Plasma Sample p_is Add Internal Standard p_start->p_is p_ppt Protein Precipitation (ACN) p_is->p_ppt p_cent Centrifuge p_ppt->p_cent p_evap Evaporate p_cent->p_evap p_recon Reconstitute p_evap->p_recon p_end Analyze (UPLC-MS/MS) p_recon->p_end u_start Urine Sample u_cent Centrifuge u_start->u_cent u_is Add IS & Dilute u_cent->u_is u_filt Filter u_is->u_filt u_end Analyze (UPLC-MS/MS) u_filt->u_end t_start Tissue Sample t_homog Homogenize t_start->t_homog t_is Add Internal Standard t_homog->t_is t_ext Extract & Precipitate (ACN) t_is->t_ext t_cent Centrifuge t_ext->t_cent t_evap Evaporate t_cent->t_evap t_recon Reconstitute t_evap->t_recon t_end Analyze (UPLC-MS/MS) t_recon->t_end

Sample Preparation Workflow for this compound Quantification.

Analytical_Workflow start Prepared Sample (Autosampler Vial) injection UPLC Injection start->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization mass_analysis Mass Analysis (Triple Quadrupole) ionization->mass_analysis detection Multiple Reaction Monitoring (MRM) mass_analysis->detection data_processing Data Processing & Quantification detection->data_processing result Concentration of this compound data_processing->result

Analytical Workflow for UPLC-MS/MS Quantification.

Antioxidant_Signaling_Pathway creticoside_c This compound nrf2 Nrf2 creticoside_c->nrf2 Activates ros Oxidative Stress (ROS) ros->nrf2 Induces dissociation from Keap1 are ARE nrf2->are Translocates to nucleus and binds to keap1 Keap1 keap1->nrf2 Inhibits antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes Promotes transcription of antioxidant_enzymes->ros Neutralizes cell_protection Cellular Protection antioxidant_enzymes->cell_protection

Proposed Antioxidant Signaling Pathway of this compound.

Application Notes and Protocols for Creticoside C Anti-Mycobacterial Activity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel anti-mycobacterial agents. Natural products are a promising source of new therapeutic leads. This document provides a detailed protocol for evaluating the in vitro anti-mycobacterial activity of Creticoside C, a natural compound. The primary method described is the determination of the Minimum Inhibitory Concentration (MIC), a fundamental measure of a compound's efficacy. These protocols are designed for researchers in microbiology, natural product chemistry, and drug development.

Data Presentation

Quantitative data from anti-mycobacterial activity screening should be summarized for clear interpretation and comparison. The following table provides a standardized format for presenting MIC values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Mycobacterial Strains

CompoundMycobacterial StrainMIC (µg/mL)MIC (µM)Positive Control (Drug)Positive Control MIC (µg/mL)
This compoundM. tuberculosis H37Rv[Insert Value][Insert Value]Rifampicin[Insert Value]
This compoundM. smegmatis mc²155[Insert Value][Insert Value]Isoniazid[Insert Value]
This compound[Other Strain][Insert Value][Insert Value][Other Control][Insert Value]

Note: Values are to be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the measurement of the minimum concentration of this compound required to inhibit the visible growth of mycobacteria in a liquid medium.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Positive control drugs (e.g., Rifampicin, Isoniazid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture mycobacteria in Middlebrook 7H9 broth until the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute the adjusted suspension 1:20 in fresh broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound and Control Drugs:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth in a 96-well plate to achieve a range of desired concentrations.

    • Prepare serial dilutions of the positive control drug in parallel.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted mycobacterial suspension to each well containing 100 µL of the serially diluted compound or control.

    • Include a growth control well (bacteria with no compound) and a sterile control well (medium only).

    • Seal the plates and incubate at 37°C. Incubation times vary depending on the species (e.g., 7-14 days for M. tuberculosis, 2-3 days for M. smegmatis).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria.

    • Visual inspection or measurement of optical density (OD) at 600 nm can be used to determine growth inhibition.

Protocol 2: Resazurin (B115843) Microtiter Assay (REMA) for Rapid MIC Determination

REMA is a colorimetric assay that provides a faster determination of mycobacterial viability.

Materials:

  • All materials from Protocol 1

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

Procedure:

  • Follow steps 1-3 from the Broth Microdilution Protocol.

  • Addition of Resazurin:

    • After the initial incubation period (e.g., 7 days for M. tuberculosis), add 30 µL of the resazurin solution to each well.

    • Re-incubate the plates for 24-48 hours.

  • MIC Determination:

    • Observe the color change in the wells. A blue color (resazurin) indicates no bacterial growth, while a pink color (resorufin) indicates viable bacteria.

    • The MIC is the lowest concentration of the compound that remains blue.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results prep_compound Prepare this compound Stock & Serial Dilutions inoculation Inoculate 96-well Plates prep_compound->inoculation prep_inoculum Prepare Mycobacterial Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate at 37°C inoculation->incubation add_resazurin Add Resazurin (REMA) incubation->add_resazurin Optional for REMA read_results Read MIC (Visual/Spectrophotometer) incubation->read_results add_resazurin->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential_Drug_Targets cluster_mycobacterium Mycobacterium Cell creticoside_c This compound cell_wall Cell Wall Synthesis (Mycolic Acid, Peptidoglycan) creticoside_c->cell_wall Inhibition protein_synthesis Protein Synthesis (Ribosome) creticoside_c->protein_synthesis Inhibition dna_synthesis DNA Replication (DNA Gyrase) creticoside_c->dna_synthesis Inhibition rna_synthesis RNA Synthesis (RNA Polymerase) creticoside_c->rna_synthesis Inhibition energy_metabolism Energy Metabolism (ATP Synthase) creticoside_c->energy_metabolism Inhibition

Caption: Potential molecular targets for anti-mycobacterial compounds.

Application Notes and Protocols for Cell-based Assays to Evaluate Creticoside C Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Creticoside C, a novel compound with potential therapeutic applications. The described assays are fundamental in preclinical drug development for characterizing the anti-proliferative and cell death-inducing properties of new chemical entities.

Application Note 1: Determination of this compound-induced Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[3] This assay is crucial for determining the dose-dependent cytotoxic effects of a compound and for calculating its half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only for background measurement).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will form formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Data Presentation:

Table 1: Hypothetical Cytotoxic Effect of this compound on HeLa Cells after 48h Treatment

This compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.12 ± 0.0689.6
50.88 ± 0.0570.4
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0
1000.08 ± 0.016.4

Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100 The IC50 value can be calculated by plotting cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Application Note 2: Analysis of Apoptosis Induction by this compound using Annexin V/Propidium (B1200493) Iodide Staining

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical features. One of the earliest events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Dual staining with Annexin V-FITC and PI followed by flow cytometry allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Presentation:

Table 2: Hypothetical Apoptotic Effects of this compound on Jurkat Cells after 24h Treatment

This compound (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1070.1 ± 3.518.3 ± 1.811.6 ± 1.2
2545.8 ± 4.235.6 ± 2.918.6 ± 2.1
5020.3 ± 3.148.2 ± 3.731.5 ± 2.8

Application Note 3: Evaluation of this compound's Effect on Cell Cycle Progression

Understanding how a cytotoxic compound affects the cell cycle is crucial for elucidating its mechanism of action. Cell cycle analysis using flow cytometry with propidium iodide (PI) staining is a widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis protocol.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of DNA content.

Data Presentation:

Table 3: Hypothetical Effect of this compound on the Cell Cycle Distribution of HCT116 Cells after 24h Treatment

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle Control)55.4 ± 2.830.1 ± 1.914.5 ± 1.3
1065.2 ± 3.122.5 ± 2.212.3 ± 1.1
2578.9 ± 4.010.3 ± 1.510.8 ± 1.4
5085.1 ± 4.55.6 ± 0.99.3 ± 1.2

An accumulation of cells in a specific phase suggests a cell cycle arrest at that point.

Visualizations

experimental_workflow cluster_prep Phase 1: Cell Culture & Treatment cluster_assays Phase 2: Cytotoxicity Assays cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis cluster_analysis Phase 3: Data Analysis culture Seed Cells in Multi-well Plates treat Treat with this compound (0-100 µM) culture->treat incubate Incubate (24-72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add harvest_apo Harvest Cells incubate->harvest_apo harvest_cc Harvest & Fix Cells incubate->harvest_cc mtt_sol Solubilize Formazan mtt_add->mtt_sol mtt_read Read Absorbance @ 570nm mtt_sol->mtt_read analysis_mtt Calculate IC50 mtt_read->analysis_mtt stain_apo Stain with Annexin V/PI harvest_apo->stain_apo flow_apo Analyze by Flow Cytometry stain_apo->flow_apo analysis_apo Quantify Apoptotic Cells flow_apo->analysis_apo stain_cc Stain with PI/RNase A harvest_cc->stain_cc flow_cc Analyze by Flow Cytometry stain_cc->flow_cc analysis_cc Determine Cell Cycle Distribution flow_cc->analysis_cc

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus creticoside This compound receptor Death Receptor (e.g., Fas/TNFR) creticoside->receptor Induces clustering? caspase8 Caspase-8 (Initiator) receptor->caspase8 Activates bid Bid caspase8->bid Cleaves tbid tBid bid->tbid bax Bax/ Bak tbid->bax Activates mito Mitochondrial Outer Membrane bax->mito Forms pore cyto_c Cytochrome c apaf1 Apaf-1 cyto_c->apaf1 Binds apoptosome Apoptosome apaf1->apoptosome Forms caspase3 Caspase-3 (Executioner) apoptosome->caspase3 Activates apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) caspase3->apoptosis Executes mito->cyto_c Releases

Caption: Hypothetical extrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols: Synthesis of Creticoside C Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creticoside C, a naturally occurring iridoid C-glycoside, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for the synthesis of novel this compound derivatives and the subsequent evaluation of their structure-activity relationships (SAR). The aim is to guide researchers in the exploration of this compound class for the development of new therapeutic agents, with a focus on neuroprotective and anti-inflammatory activities. The protocols provided herein are based on established methodologies for the synthesis of C-glycosides and bioassays for iridoid compounds.

Introduction

Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and hepatoprotective effects.[1] this compound, a member of this family, possesses a unique C-glycosidic linkage, which imparts greater metabolic stability compared to the more common O-glycosides.[2] This enhanced stability makes this compound an attractive scaffold for drug discovery.

The synthesis of this compound derivatives allows for the systematic modification of its chemical structure to probe the key molecular features responsible for its biological activity. By establishing a clear structure-activity relationship, researchers can design and synthesize more potent and selective analogs with improved therapeutic potential. These application notes will detail a proposed synthetic strategy for derivatization and provide protocols for in vitro evaluation.

Synthesis of this compound Derivatives

The synthesis of C-glycosides can be a complex undertaking.[3] A proposed synthetic route to generate derivatives of this compound for SAR studies is outlined below. This strategy focuses on the modification of the aglycone part of the molecule, as variations in this region are often associated with changes in biological activity in other iridoids.[4]

2.1. General Synthetic Strategy

The proposed synthesis will start from a suitable iridoid precursor, which will be subjected to a key C-glycosylation reaction, followed by modifications to the iridoid core. Modern methods for C-glycoside synthesis, such as those involving glycosyl radicals or transition-metal-catalyzed cross-coupling reactions, offer efficient ways to construct the core structure.[3][5]

dot

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives Start Iridoid Precursor Glycosylation Stereoselective C-Glycosylation Start->Glycosylation Glycosyl Donor, Catalyst Core_Modification Modification of Iridoid Core (e.g., esterification, etherification, amidation) Glycosylation->Core_Modification Protected this compound Core Purification Purification and Characterization (HPLC, NMR, MS) Core_Modification->Purification Derivatives This compound Derivatives Purification->Derivatives

Caption: A generalized workflow for the synthesis of this compound derivatives.

2.2. Experimental Protocol: Synthesis of a Hypothetical this compound Ester Derivative

This protocol describes a general procedure for the esterification of a hydroxyl group on the iridoid core of a protected this compound intermediate.

Materials:

  • Protected this compound intermediate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acyl chloride or carboxylic acid anhydride (B1165640) (1.2 eq)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (1.5 eq)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve the protected this compound intermediate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DMAP to the solution, followed by the dropwise addition of the acyl chloride or carboxylic acid anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the final product by NMR and mass spectrometry.

  • Perform a final deprotection step if necessary to yield the target this compound derivative.

Structure-Activity Relationship (SAR) Studies

The synthesized this compound derivatives will be evaluated for their biological activity to establish a structure-activity relationship. Based on studies of other iridoid glycosides, key structural features to investigate include the nature of the substituent on the iridoid core, the stereochemistry of the glycosidic bond, and modifications to the glucose moiety.[4][6]

3.1. Data Presentation

Quantitative data from the bioassays should be summarized in tables to facilitate comparison and SAR analysis.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound Derivatives

CompoundR GroupNO Production Inhibition IC₅₀ (µM)[6]
This compound-OH>100
Derivative 1-OCH₃85.2 ± 4.5
Derivative 2-OCOCH₃55.7 ± 3.1
Derivative 3-OCOPh32.1 ± 2.8
Derivative 4-NH₂>100
Indomethacin(Positive Control)15.8 ± 1.2

Table 2: Hypothetical Neuroprotective Activity of this compound Derivatives

CompoundR Group% Cell Viability (at 10 µM) vs. H₂O₂ induced toxicity
This compound-OH65 ± 5%
Derivative 1-OCH₃72 ± 6%
Derivative 2-OCOCH₃85 ± 4%
Derivative 3-OCOPh92 ± 3%
Derivative 4-NH₂68 ± 7%
Quercetin(Positive Control)95 ± 2%

Experimental Protocols for Biological Evaluation

The following protocols are adapted from established methods for assessing the anti-inflammatory and neuroprotective effects of natural products.

4.1. Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

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Anti_Inflammatory_Workflow cluster_inflammation Anti-Inflammatory Assay Workflow Cell_Culture Culture RAW 264.7 Macrophages Pretreatment Pre-treat with this compound Derivatives Cell_Culture->Pretreatment Stimulation Stimulate with Lipopolysaccharide (LPS) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Measure NO Production (Griess Reagent) Supernatant_Collection->Griess_Assay Data_Analysis Calculate IC50 Values Griess_Assay->Data_Analysis

Caption: Workflow for the in vitro anti-inflammatory activity assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Determine the IC₅₀ values for the inhibition of NO production.

4.2. Neuroprotective Activity Assay: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Neuroblastoma Cells

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Neuroprotection_Workflow cluster_neuro Neuroprotection Assay Workflow Cell_Culture Culture SH-SY5Y Cells Pretreatment Pre-treat with this compound Derivatives Cell_Culture->Pretreatment Induction Induce Oxidative Stress (H₂O₂) Pretreatment->Induction Incubation Incubate for 24 hours Induction->Incubation MTT_Assay Assess Cell Viability (MTT Assay) Incubation->MTT_Assay Data_Analysis Calculate % Cell Viability MTT_Assay->Data_Analysis

Caption: Workflow for the in vitro neuroprotective activity assay.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Hydrogen peroxide (H₂O₂)

  • This compound derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Pre-treat the cells with various concentrations of this compound derivatives for 2 hours.

  • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the cells and incubate for 24 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the cell viability as a percentage of the control (untreated) cells.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the synthesis and biological evaluation of novel this compound derivatives. By systematically exploring the structure-activity relationships of this promising natural product, researchers can pave the way for the development of new and effective therapeutic agents for a range of diseases, including those with inflammatory and neurodegenerative pathologies. The unique C-glycosidic linkage of this compound offers a stable and attractive scaffold for medicinal chemistry efforts.

References

Creticoside C: Application Notes for STAT3 Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating Creticoside C as a potential ligand targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The information is intended for researchers in oncology, immunology, and drug discovery.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Natural products are a rich source of novel bioactive molecules, and this compound, a diterpenoid glycoside, has been identified as a potential inhibitor of this crucial oncogenic pathway. These notes provide the foundational protocols to investigate the binding and inhibitory activity of this compound against STAT3.

Quantitative Data Summary

While specific binding affinities and inhibitory concentrations for this compound are still under investigation, the following tables provide a template for presenting experimentally determined quantitative data.

Table 1: In Vitro Inhibition of STAT3 Phosphorylation

Cell LineTreatment DurationIC50 (µM) of this compound on p-STAT3 (Tyr705)
MDA-MB-231 (Breast Cancer)24 hoursData to be determined
A549 (Lung Cancer)24 hoursData to be determined
U87 MG (Glioblastoma)24 hoursData to be determined

Table 2: Binding Affinity of this compound to STAT3

Assay MethodLigandTargetBinding Constant (Kd) (nM)
Surface Plasmon Resonance (SPR)This compoundRecombinant Human STAT3Data to be determined
Isothermal Titration Calorimetry (ITC)This compoundRecombinant Human STAT3Data to be determined

Table 3: Inhibition of STAT3-Dependent Gene Expression

Target GeneCell LineTreatmentFold Change in mRNA Expression (this compound vs. Vehicle)
Bcl-2MDA-MB-23124 hoursData to be determined
Cyclin D1MDA-MB-23124 hoursData to be determined
VEGFA54924 hoursData to be determined

Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their respective cell surface receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing its dimerization, nuclear translocation, and subsequent binding to the promoter regions of target genes to regulate their transcription.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & Binding CreticosideC This compound CreticosideC->pSTAT3 Inhibition TargetGenes Target Gene Transcription (Bcl-2, Cyclin D1, VEGF) DNA->TargetGenes Transcription

STAT3 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide a framework for assessing the inhibitory effects of this compound on the STAT3 signaling pathway.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to quantify the levels of phosphorylated STAT3 (p-STAT3) in cancer cells following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Western_Blot_Workflow A Cell Seeding (6-well plate) B This compound Treatment (Varying Concentrations) A->B C Cell Lysis (RIPA Buffer) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer (PVDF Membrane) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection & Analysis (ECL & Densitometry) G->H

Workflow for Western Blot Analysis.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

EMSA is used to determine if this compound can inhibit the binding of STAT3 to its consensus DNA sequence.

Materials:

  • Nuclear extraction kit

  • Biotin-labeled STAT3 DNA probe

  • Unlabeled (cold) STAT3 DNA probe

  • Poly(dI-dC)

  • EMSA binding buffer

  • Polyacrylamide gels

  • TBE buffer

  • Nylon membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Nuclear Extract Preparation: Treat cells with this compound as described for the Western blot. Prepare nuclear extracts using a commercial kit.

  • Binding Reaction: Incubate nuclear extracts with biotin-labeled STAT3 probe in the presence of poly(dI-dC) and binding buffer. For competition assays, add an excess of unlabeled probe.

  • Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

  • Transfer and Detection: Transfer the complexes to a nylon membrane, crosslink the DNA, and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

EMSA_Workflow A Cell Treatment with This compound B Nuclear Protein Extraction A->B C Binding Reaction: Nuclear Extract + Labeled Probe B->C D Native Polyacrylamide Gel Electrophoresis C->D E Transfer to Nylon Membrane D->E F Detection of Protein-DNA Complex E->F

Workflow for Electrophoretic Mobility Shift Assay.
STAT3-Dependent Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of STAT3.

Materials:

  • Cancer cell line

  • STAT3-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect cells with the STAT3-luciferase reporter plasmid and a control plasmid.

  • Treatment: After 24 hours, treat the transfected cells with this compound.

  • Cell Lysis and Luciferase Assay: After the desired treatment duration, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the control Renilla luciferase activity.

Conclusion

The provided protocols and templates offer a robust framework for the initial characterization of this compound as a STAT3 signaling inhibitor. Successful execution of these experiments will provide valuable insights into its mechanism of action and its potential as a novel therapeutic agent for STAT3-driven diseases.

Application Notes & Protocols: Investigating Creticoside C for Coronaviral Replication Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health landscape has been profoundly shaped by coronavirus outbreaks, underscoring the urgent need for novel antiviral therapeutics. Natural products represent a vast reservoir of chemical diversity with the potential to yield new antiviral agents. Creticoside C, a diterpene glycoside isolated from the fern Pteris cretica, presents a promising, yet unexplored, candidate for such research. While direct antiviral studies on this compound are lacking, the broader class of terpenoids has demonstrated antiviral activities against a range of viruses, including coronaviruses. Terpenoids have been shown in various studies to potentially inhibit key viral enzymes and processes essential for replication.[1][2][3][4][5] These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential inhibitor of coronaviral replication, with a focus on SARS-CoV-2 as the model coronavirus.

Hypothesized Mechanism of Action

Based on studies of other diterpene glycosides and terpenoids, this compound is hypothesized to inhibit coronavirus replication by targeting one or more key stages of the viral life cycle. Potential molecular targets include viral proteases essential for polyprotein processing, such as the main protease (Mpro) and the papain-like protease (PLpro), or the RNA-dependent RNA polymerase (RdRp) responsible for viral genome replication. Additionally, this compound might interfere with the entry of the virus into host cells. These notes outline the experimental protocols to investigate these possibilities.

Data Presentation: Hypothetical In Vitro Efficacy of this compound

The following tables present a hypothetical summary of quantitative data that could be generated from the described experimental protocols. These values are for illustrative purposes to guide data presentation in an actual study.

Table 1: Cytotoxicity and Antiviral Activity of this compound against SARS-CoV-2

CompoundCell LineCC₅₀ (µM)IC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compoundVero E6>10015.2>6.5
This compoundCalu-3>10018.5>5.4
Remdesivir (Control)Vero E6>1000.77>129
  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

  • IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that causes a 50% reduction in viral plaque formation.

  • Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Table 2: Inhibition of Viral RNA Replication by this compound

TreatmentConcentration (µM)Cell LineFold Reduction in Viral RNA (vs. Untreated Control)
This compound10Vero E610.5
This compound20Vero E625.3
This compound10Calu-38.9
This compound20Calu-321.7
Remdesivir (Control)1Vero E650.1

Experimental Protocols

1. Cell Lines and Virus Propagation

  • Cell Lines:

    • Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells, highly permissive to SARS-CoV-2 and commonly used for viral propagation and plaque assays.

    • Calu-3 (ATCC HTB-55): Human lung adenocarcinoma cells, which support SARS-CoV-2 replication and are a more physiologically relevant model for respiratory infections.

    • Caco-2 (ATCC HTB-37): Human colorectal adenocarcinoma cells, also permissive to SARS-CoV-2 infection.

  • Virus Strain: SARS-CoV-2 isolate (e.g., USA-WA1/2020) should be propagated in Vero E6 cells. Viral titers should be determined by plaque assay and stored at -80°C. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) facility.

2. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Materials: 96-well plates, this compound, DMSO, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed Vero E6 or Calu-3 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include wells with medium and DMSO as controls.

    • Incubate for 48-72 hours (corresponding to the duration of the antiviral assay).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

3. Plaque Reduction Neutralization Test (PRNT)

This assay determines the antiviral efficacy of this compound by quantifying the reduction in viral plaques.

  • Materials: 6-well or 12-well plates, Vero E6 cells, SARS-CoV-2 stock, this compound, serum-free medium, overlay medium (e.g., 1.2% carboxymethylcellulose or agarose (B213101) in medium), crystal violet staining solution.

  • Procedure:

    • Seed Vero E6 cells in plates and grow to 90-95% confluency.

    • Prepare serial dilutions of this compound in serum-free medium.

    • In a separate plate or tubes, mix the compound dilutions with an equal volume of SARS-CoV-2 diluted to produce 50-100 plaque-forming units (PFU)/well. Incubate the mixture for 1 hour at 37°C.

    • Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture in triplicate. Include a virus-only control.

    • Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

    • Remove the inoculum and add 2 mL of the overlay medium to each well.

    • Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours until plaques are visible.

    • Fix the cells with 4% paraformaldehyde for 30 minutes.

    • Remove the overlay and stain the cells with crystal violet solution for 20 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression.

4. Quantitative Real-Time RT-PCR (qRT-PCR)

This protocol quantifies the effect of this compound on viral RNA synthesis.

  • Materials: 24-well plates, Vero E6 or Calu-3 cells, SARS-CoV-2, this compound, RNA extraction kit, qRT-PCR master mix, primers and probes for a SARS-CoV-2 gene (e.g., RdRp or E gene) and a host housekeeping gene (e.g., RNase P).

  • Procedure:

    • Seed cells in 24-well plates and grow to 90% confluency.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

    • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.

    • After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.

    • At 24 or 48 hours post-infection, harvest the cell supernatant or lyse the cells to extract total RNA using a suitable kit.

    • Perform one-step qRT-PCR using specific primers and probes for the target viral and host genes.

    • Quantify the viral RNA levels relative to the housekeeping gene using the ΔΔCt method.

    • Calculate the fold reduction in viral RNA in treated samples compared to the untreated virus control.

Visualizations

Experimental_Workflow_for_Creticoside_C_Antiviral_Screening cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action Study cluster_results Data Analysis CreticosideC This compound Stock Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 CreticosideC->Cytotoxicity Antiviral Plaque Reduction Assay Determine IC50 CreticosideC->Antiviral qRT_PCR qRT-PCR for Viral RNA Quantify Replication Inhibition CreticosideC->qRT_PCR Virus SARS-CoV-2 Stock Virus->Antiviral Virus->qRT_PCR Cells Cell Line Culture (Vero E6, Calu-3) Cells->Cytotoxicity Cells->Antiviral Cells->qRT_PCR Analysis Calculate CC50, IC50, SI Evaluate Efficacy Cytotoxicity->Analysis Antiviral->Analysis EnzymeAssay Enzymatic Assays (Hypothetical) (Mpro, PLpro, RdRp) qRT_PCR->EnzymeAssay If replication is inhibited Analysis->qRT_PCR Select non-toxic concentrations

Caption: Experimental workflow for evaluating the antiviral potential of this compound.

Coronavirus_Replication_Cycle_and_Potential_Inhibition_by_Creticoside_C cluster_host Host Cell cluster_entry 1. Entry cluster_replication 2. Replication & Transcription cluster_assembly 3. Assembly & Release cluster_inhibitor This compound (Hypothetical Targets) Spike Spike Protein Binding to ACE2 Receptor Fusion Membrane Fusion & Viral RNA Release Spike->Fusion Translation Translation of Polyproteins (pp1a/ab) Proteolysis Polyprotein Cleavage (Mpro, PLpro) Translation->Proteolysis RTC Formation of Replication- Transcription Complex (RTC) Proteolysis->RTC Replication RNA Replication (RdRp) RTC->Replication Assembly Assembly of New Virions Replication->Assembly Release Release via Exocytosis Assembly->Release Virus_Ext SARS-CoV-2 Release->Virus_Ext New Virions Inhibitor This compound Inhibitor->Fusion Inhibition? Inhibitor->Proteolysis Inhibition? Inhibitor->Replication Inhibition? Virus_Ext->Spike

Caption: Coronavirus replication cycle and potential points of inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Glycoside Extraction Yield from Cressa cretica

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction of glycosides, particularly flavonoid glycosides, from Cressa cretica.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial crude extract of Cressa cretica is a dark, sticky resin, making it difficult to purify the target glycosides. What are the likely contaminants and how can I mitigate this?

A1: This is a common challenge when working with plant extracts. The resinous nature is likely due to the co-extraction of several classes of compounds.

  • Likely Contaminants:

    • Phenolic Compounds and Tannins: Abundant in Cressa cretica, these compounds are readily extracted with polar solvents and can interfere with chromatographic separation.

    • Chlorophylls and Pigments: These are common when using the aerial parts of the plant.

    • Lipids and Waxes: While less polar, they can be partially extracted, especially with alcoholic solvents, contributing to the sticky consistency.

    • Polysaccharides: High molecular weight sugars can be co-extracted, particularly with aqueous or high-percentage alcohol solvent systems.

  • Troubleshooting Strategies:

    • Pre-Extraction Defatting: Before the main extraction, wash the dried and powdered plant material with a non-polar solvent like hexane (B92381) to remove lipids and waxes.

    • Solvent Selection: Optimize the polarity of your extraction solvent. Using a moderately polar solvent like ethyl acetate (B1210297) may reduce the extraction of highly polar impurities.

    • Clarification of the Extract: After the primary extraction, consider a precipitation step to remove tannins and other impurities. Treating the extract with lead acetate (with appropriate handling and disposal) is a classical method to precipitate tannins.[1]

Q2: I am experiencing a low yield of flavonoid glycosides like quercetin-3-O-glucoside from my Cressa cretica samples. What are the potential causes and how can I improve the yield?

A2: Low yield can stem from several factors, from the plant material itself to the extraction and processing steps.

  • Potential Causes:

    • Suboptimal Solvent Choice: The solvent may not be ideal for solubilizing the target glycosides.

    • Incomplete Extraction: The extraction time, temperature, or solvent-to-solid ratio may be insufficient.

    • Degradation of Glycosides: Glycosides can be sensitive to heat and acidic conditions, which can cause hydrolysis and loss of the sugar moiety.[2]

    • Enzymatic Activity: Endogenous enzymes in the plant material can degrade glycosides if not properly inactivated.

  • Optimization Strategies:

    • Solvent Optimization: Ethanol (B145695) and methanol (B129727), often in aqueous solutions (e.g., 70-80%), are effective for extracting polar glycosides.[3] Experiment with different concentrations to find the optimal polarity for your target compound.

    • Extraction Technique: Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time.

    • Temperature Control: For thermolabile glycosides, it is advisable to perform extraction at temperatures below 45-50°C.[1]

    • pH Adjustment: Maintaining a neutral or slightly acidic pH can prevent the degradation of certain flavonoids.[4]

    • Enzyme Deactivation: Using a hot percolation method like Soxhlet extraction can help deactivate enzymes.[1]

Q3: My purified fractions show multiple spots on TLC, indicating impurities. How can I improve the purity of the isolated glycosides?

A3: Co-extraction of structurally similar compounds is a common issue. A multi-step purification strategy is often necessary.

  • Purification Strategies:

    • Liquid-Liquid Partitioning: After obtaining the crude extract, suspend it in water and partition it successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. Flavonoid glycosides often concentrate in these fractions.

    • Column Chromatography: This is a crucial step for purification. Silica (B1680970) gel is commonly used as the stationary phase. A gradient elution with a solvent system like chloroform-methanol or ethyl acetate-methanol can effectively separate compounds with different polarities.

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge for a preliminary cleanup and fractionation of the crude extract. This can help in separating the glycosides from more or less polar contaminants.

    • Preparative HPLC: For obtaining highly pure compounds, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Data Presentation: Comparison of Extraction Solvents

The yield of phytochemicals from Cressa cretica is highly dependent on the solvent used. The following table summarizes findings on total phenolic content, which is often correlated with glycoside content.

Solvent SystemTotal Phenolic Content (mg Gallic Acid Equivalents/g dry extract)Reference
70% Ethanol (18h extraction)68.51 ± 0.36[3]
Water (18h extraction)Lower than 70% Ethanol[3]
Ethyl Acetate7.08 ± 1.03
Methanol12.83 ± 0.24

Experimental Protocols

General Protocol for Flavonoid Glycoside Extraction from Cressa cretica

This protocol outlines a general procedure for the extraction and purification of flavonoid glycosides from the aerial parts of Cressa cretica.

  • Preparation of Plant Material:

    • Air-dry the aerial parts of Cressa cretica in the shade.

    • Grind the dried material into a coarse powder.

  • Extraction:

    • Extract the powdered plant material (e.g., 100 g) using a Soxhlet apparatus with 70% ethanol for 6-8 hours. This method helps in deactivating enzymes that might degrade the glycosides.[1]

    • Alternatively, use maceration by soaking the powder in 70% ethanol at room temperature for 24-48 hours with periodic shaking.

  • Concentration:

    • Combine the ethanolic extracts and filter them.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification:

    • Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and sequentially partition it with ethyl acetate and n-butanol.

    • Column Chromatography:

      • Concentrate the ethyl acetate and n-butanol fractions separately.

      • Subject the concentrated fraction (which is typically enriched with flavonoid glycosides) to column chromatography on silica gel.

      • Elute the column with a gradient solvent system, such as ethyl acetate-methanol, starting with a higher proportion of ethyl acetate and gradually increasing the methanol concentration.

    • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Combine the fractions that show the presence of the target glycoside.

    • Further Purification: For higher purity, the combined fractions can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC.

Visualizations

experimental_workflow plant_material Dried & Powdered Cressa cretica extraction Extraction (e.g., 70% Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Ethyl Acetate & n-Butanol Fractions partitioning->fractions column_chroma Column Chromatography fractions->column_chroma pure_glycoside Pure Glycoside column_chroma->pure_glycoside

Caption: A general experimental workflow for the extraction and purification of glycosides.

troubleshooting_low_yield start Low Glycoside Yield check_material Plant Material Quality? start->check_material check_solvent Suboptimal Solvent? start->check_solvent check_conditions Inefficient Extraction Conditions? start->check_conditions check_degradation Compound Degradation? start->check_degradation fresh_material Use High-Quality, Properly Stored Material check_material->fresh_material optimize_solvent Test Different Solvent Polarities (e.g., 50-80% EtOH) check_solvent->optimize_solvent optimize_method Increase Time/Temp Use UAE/MAE check_conditions->optimize_method control_temp_ph Lower Temperature (<50°C) Control pH check_degradation->control_temp_ph

Caption: A troubleshooting decision tree for addressing low glycoside yield.

References

Creticoside C stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and potential degradation issues of Creticoside C. As a member of the iridoid glycoside class of compounds, its stability can be influenced by various experimental conditions. This resource offers troubleshooting guides and frequently asked questions to assist researchers in their handling and experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural compound with the molecular formula C₂₆H₄₄O₈ and CAS number 53452-34-9.[1] It belongs to the broader class of iridoid glycosides. Iridoid glycosides are monoterpenoids characterized by a cyclopentane[c]pyran ring system and are often found in various medicinal plants.[2]

Q2: What are the primary factors that can affect the stability of this compound?

Based on the behavior of related iridoid glycosides, the stability of this compound is likely influenced by several factors:

  • pH: Iridoid glycosides can be susceptible to degradation in highly acidic or alkaline conditions. For instance, the related iridoid glycoside, aucubin, shows pH-specific degradation, particularly in acidic environments with a pH below 3.0.[3]

  • Temperature: Elevated temperatures can accelerate the degradation of iridoid glycosides.[4][5] It is generally recommended to dry and store medicinal plants containing these compounds at temperatures below 60°C to minimize the loss of bioactive compounds.[6]

  • Enzymatic Degradation: The presence of enzymes, such as β-glucosidase, can lead to the degradation of iridoid glycosides.[6] This is a crucial consideration when working with crude plant extracts that may contain these enzymes.

  • Oxidation: Oxidative stress can also contribute to the degradation of these compounds.[2]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been detailed in the available literature, based on the degradation of other iridoid glycosides like catalpol, potential pathways may include:

  • Hydrolysis: Under acidic or alkaline conditions, the glycosidic bond can be hydrolyzed, leading to the separation of the aglycone and the sugar moiety.

  • Epimerization: Changes in pH and temperature can potentially lead to the epimerization of certain stereocenters.

  • Ring Opening: The iridoid lactone ring may be susceptible to opening under certain conditions.

Q4: How can I monitor the degradation of this compound in my experiments?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photo-Diode Array (PDA) detector or a Mass Spectrometer (MS) are effective analytical techniques for monitoring the degradation of iridoid glycosides.[4][7] These methods allow for the separation and quantification of the parent compound and its degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound potency in solution over a short period. pH Instability: The pH of your solution may be too acidic or alkaline, causing rapid degradation.Buffer your solution to a pH range where iridoid glycosides are known to be more stable (e.g., pH 4-7). Conduct a pH stability study to determine the optimal pH for your experimental conditions.
Temperature Sensitivity: The solution is being stored at an inappropriate temperature.Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) and protect them from light. Minimize the time samples are kept at room temperature.
Appearance of unexpected peaks in HPLC/UPLC chromatogram. Degradation: this compound is degrading into one or more new compounds under your experimental conditions.Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. This will help in distinguishing them from other sample components.
Enzymatic Activity: If using a plant extract, endogenous enzymes like β-glucosidase may be degrading the compound.Heat-treat the extract to denature enzymes before proceeding with your experiment. Alternatively, use purified this compound.
Inconsistent experimental results. Variability in Sample Handling: Inconsistent storage times, temperatures, or pH across samples can lead to variable degradation.Standardize all sample handling and storage procedures. Ensure all solutions are prepared fresh or stored under validated stable conditions.

Data on Stability of Related Iridoid Glycosides

The following table summarizes the stability of other iridoid glycosides under different conditions, which can serve as a general guide for handling this compound.

Compound Condition Observation Reference
Aucubin pH 1.2Half-life of 5.02 hours[3]
pH 1.6Half-life of 5.78 hours[3]
pH 2.0Half-life of 14.84 hours[3]
pH > 3.0Stable for several days[3]
Plasma (37°C)Stable for at least 6 hours[3]
Geniposidic acid (GPA) High Temperature, Alkaline, Strong AcidStable[4][5]
Ulmoidoside B (UB) & Ulmoidoside D (UD) High Temperature, Alkaline, Strong AcidAffected (degraded)[4][5]
Scyphiphin D (SD), Ulmoidoside A (UA), & Ulmoidoside C (UC) Strong Alkaline SolutionHydrolyzed[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Keep the stock solution in a solid or solution state at 80°C for 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a validated HPLC or UPLC-MS method to separate and identify the degradation products.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation of this compound.

  • Characterize the major degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if necessary.

Visualizations

G Figure 1: Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal Degradation (80°C) stock->thermal Expose to photo Photolytic Degradation (UV/Fluorescent Light) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC/UPLC-MS Analysis neutralize->hplc compare Compare Chromatograms hplc->compare calculate Calculate % Degradation compare->calculate characterize Characterize Degradants calculate->characterize

Caption: Forced Degradation Experimental Workflow for this compound.

G Figure 2: Hypothetical Degradation Pathway of an Iridoid Glycoside Iridoid Iridoid Glycoside (e.g., this compound) Aglycone Aglycone Iridoid->Aglycone Hydrolysis (Acid/Base/Enzyme) Sugar Sugar Moiety Iridoid->Sugar Hydrolysis (Acid/Base/Enzyme) Deg1 Further Degradation Product 1 Aglycone->Deg1 Oxidation/Heat Deg2 Further Degradation Product 2 Aglycone->Deg2 Rearrangement

Caption: Hypothetical Degradation Pathway of an Iridoid Glycoside.

References

Technical Support Center: Navigating Creticoside C Solubility in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Creticoside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the poor solubility of this compound in various experimental assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid glycoside, a class of natural compounds often investigated for their therapeutic potential. Like many flavonoids and other natural products, this compound exhibits poor aqueous solubility, which can lead to challenges in achieving desired concentrations in biological assays, potentially causing compound precipitation and inaccurate experimental outcomes.

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents. Commercial suppliers indicate solubility in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol (B145695).[1] DMSO is a common choice for creating high-concentration stock solutions.

Q3: Is there quantitative data on the solubility of this compound in these solvents?

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects and influence cell behavior. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: How can I prepare a stock solution of this compound?

Given its solubility profile, DMSO is the recommended solvent for preparing a high-concentration stock solution (e.g., 10 mM). Some suppliers offer pre-dissolved solutions in DMSO.[1] For other solvents like ethanol or methanol, it is advisable to start with a small amount of the compound and gradually add the solvent while vortexing to determine a practical stock concentration.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.

Cause: This is a common issue for hydrophobic compounds dissolved in an organic solvent when diluted into an aqueous environment. The rapid change in solvent polarity causes the compound to "crash out" of the solution.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in your final buffer or medium. This gradual change in solvent composition can help maintain solubility.

  • Pre-warming the Medium: Always use a medium that has been pre-warmed to the experimental temperature (e.g., 37°C for cell culture). Adding a compound to a cold medium can decrease its solubility.[2][3]

  • Stirring/Vortexing: Add the this compound stock solution dropwise to the aqueous solution while gently stirring or vortexing to facilitate rapid mixing and dispersion.

  • Use of a Carrier Protein: For in vitro assays, incorporating a protein like bovine serum albumin (BSA) into the buffer can help to solubilize and stabilize hydrophobic compounds.

  • Lower the Final Concentration: If precipitation persists, the desired final concentration may exceed the aqueous solubility limit of this compound. The only solution may be to lower the working concentration.

Issue 2: Preparing a stable and accurate working solution.

Challenge: Ensuring the compound is fully dissolved and the concentration is accurate, especially when starting with a powdered form.

Protocol for Determining Maximum Soluble Concentration:

  • Prepare a Saturated Solution: In a small vial, add a known, excess amount of this compound powder to a measured volume of your final assay buffer or medium.

  • Equilibrate: Incubate the solution under your experimental conditions (e.g., 37°C with gentle agitation) for a sufficient period (e.g., 24 hours) to allow it to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the solution at high speed to pellet any undissolved compound.

  • Quantify the Soluble Fraction: Carefully remove the supernatant and determine the concentration of this compound using an appropriate analytical method, such as HPLC-UV or LC-MS. This concentration represents the maximum solubility under those specific conditions.

Data Presentation

Table 1: Recommended Solvents and General Handling of this compound

SolventRecommended UseKey Considerations
DMSO Primary solvent for high-concentration stocksFinal concentration in assays should be low (<0.5%). Hygroscopic; store desiccated.[4]
Ethanol Alternative for stock solutionsMay be more volatile than DMSO. Check for compatibility with your specific assay.
Methanol Alternative for stock solutionsCan be toxic to some cell lines at higher concentrations.
Aqueous Buffers Final dilution for assaysPoor solubility expected. Use strategies outlined in the troubleshooting guide to avoid precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder (Molecular Weight: ~484.6 g/mol ) in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, weigh out 0.4846 mg.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the tube.

  • Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Cell-Based Assay Workflow

This protocol provides a general workflow for testing the effect of this compound on cell viability, which can be adapted for other cell-based assays.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a serial dilution of the this compound DMSO stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Measurement: Perform the chosen assay to measure the desired endpoint (e.g., for cell viability, add a reagent like MTT or resazurin (B115843) and measure the absorbance or fluorescence according to the manufacturer's protocol).

  • Data Analysis: Calculate the results relative to the vehicle control to determine the effect of this compound.

Visualizations

Signaling Pathway Diagram

While the specific signaling pathway modulated by this compound is not definitively established in the literature, many diterpenoid glycosides are known to influence pathways such as the Akt/mTOR signaling cascade, which is crucial for cell survival and proliferation. The following diagram illustrates a generalized representation of this pathway.

Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Akt->Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis Creticoside_C This compound (Hypothesized) Creticoside_C->Akt inhibits? Inhibition->Apoptosis

Caption: Hypothesized inhibitory action of this compound on the Akt/mTOR signaling pathway.

Experimental Workflow Diagram

The following workflow illustrates the key steps for successfully preparing and using this compound in a typical cell-based assay.

Experimental_Workflow start Start prep_stock Prepare High-Concentration Stock in DMSO (e.g., 10 mM) start->prep_stock serial_dilute Perform Serial Dilutions in Pre-warmed Assay Medium prep_stock->serial_dilute troubleshoot Precipitation? See Troubleshooting Guide serial_dilute->troubleshoot treat_cells Treat Cells with this compound and Vehicle Control incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Assay (e.g., Viability, Signaling) incubate->assay analyze Analyze Data and Compare to Control assay->analyze end End analyze->end troubleshoot->serial_dilute Yes troubleshoot->treat_cells No

Caption: Recommended workflow for preparing and using this compound in cell-based assays.

References

Technical Support Center: Optimizing HPLC Parameters for Triterpenoid Saponin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Creticoside C and other structurally similar triterpenoid (B12794562) saponins (B1172615).

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the HPLC analysis of this compound and other saponins?

A major challenge in the analysis of this compound and similar saponins is their lack of a strong chromophore. This means they do not absorb UV light strongly at higher, more selective wavelengths. Consequently, detection is typically performed at low wavelengths, usually below 210 nm, which can lead to interference from other compounds in the sample matrix and from the mobile phase itself.[1] This makes method development and troubleshooting particularly important for achieving accurate and reliable quantification.

Q2: What is a good starting point for an HPLC method for this compound separation?

Based on methods developed for the structurally similar compound hederacoside C, a reversed-phase HPLC method is recommended.[1][2][3][4] A C18 column is the most common stationary phase used for this type of analysis.[2][3][4] The mobile phase typically consists of a mixture of water and acetonitrile (B52724), with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[2][3] A gradient elution is generally necessary to achieve a good separation of these complex molecules.

Q3: Why is a gradient elution typically used for saponin (B1150181) analysis?

Gradient elution is often necessary for separating complex mixtures of compounds with a wide range of polarities, which is common in plant extracts containing saponins.[2] A gradient program, which involves changing the composition of the mobile phase during the analytical run, allows for the effective elution of both more polar and less polar compounds within a reasonable timeframe, leading to better resolution and peak shapes.

Q4: At what wavelength should I detect this compound?

Due to the lack of a strong chromophore, this compound and similar saponins are typically detected at low UV wavelengths, around 205 nm to 210 nm.[1][2][4] It is important to use high-purity solvents for the mobile phase to minimize baseline noise and interference at these low wavelengths.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound and other triterpenoid saponins.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Cause Solution
Secondary Silanol (B1196071) Interactions Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of residual silanol groups on the silica-based C18 column.[2][3]
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For acidic compounds, a lower pH can improve peak shape.
Column Overload Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Problem 2: Inconsistent Retention Times

Possible Causes and Solutions:

Cause Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature.[2][4]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing of solvents.
Pump Malfunction or Leaks Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Problem 3: Low Signal or No Peak Detected

Possible Causes and Solutions:

Cause Solution
Incorrect Detection Wavelength Ensure the UV detector is set to a low wavelength, such as 205 nm, for saponin detection.[1][2]
Sample Degradation Prepare fresh samples and store them appropriately (e.g., at low temperatures and protected from light) before analysis.
Insufficient Sample Concentration Concentrate the sample or increase the injection volume (while being mindful of potential column overload).
Detector Malfunction Check the detector lamp and ensure it is functioning correctly.

Experimental Protocols and Data

The following tables summarize typical HPLC and UPLC parameters used for the analysis of hederacoside C, a close structural analog of this compound. These can serve as a starting point for method development.

Table 1: HPLC Parameters for Hederacoside C Analysis
ParameterCondition 1[1][2][3]Condition 2[4]
Column Phenomenex-Gemini C18ACE C18
Column Dimensions 250 x 4.6 mm150 x 4.6 mm
Particle Size 5 µm5 µm
Mobile Phase A Water:Acetonitrile:Phosphoric Acid (860:140:2 v/v/v)Water
Mobile Phase B Acetonitrile:Phosphoric Acid (998:2 v/v)Acetonitrile
Gradient 0-40 min: 0-60% B; 40-41 min: 60-100% B; 41-55 min: 100% BIsocratic: 71:29 (Water:Acetonitrile)
Flow Rate 1.5 mL/min0.5 mL/min
Column Temperature 40°C40°C
Detection Wavelength 205 nm210 nm
Injection Volume 50 µL10 µL
Table 2: UPLC Parameters for Hederacoside C Analysis
ParameterCondition[4]
Column ACQUITY UPLC BEH C18
Column Dimensions 50 x 2.1 mm
Particle Size 1.7 µm
Mobile Phase Water:Acetonitrile (71:29 v/v)
Flow Rate Not specified
Column Temperature 40°C
Detection Wavelength 210 nm
Injection Volume Not specified
Detailed Experimental Protocol (based on Condition 1)
  • Sample Preparation:

    • For plant extracts, a suitable extraction method should be employed, such as maceration or sonication with a solvent like methanol (B129727) or ethanol.

    • The crude extract should be filtered through a 0.45 µm syringe filter before injection to remove particulate matter.[5]

    • For quantitative analysis, a standard stock solution of this compound should be prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

  • HPLC System and Conditions:

    • Use an HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Install a Phenomenex-Gemini C18 column (250 x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: Mix 860 mL of HPLC-grade water, 140 mL of HPLC-grade acetonitrile, and 2 mL of 85% phosphoric acid.

    • Prepare Mobile Phase B: Mix 998 mL of HPLC-grade acetonitrile and 2 mL of 85% phosphoric acid.

    • Degas both mobile phases before use.

    • Set the column temperature to 40°C.

    • Set the flow rate to 1.5 mL/min.

    • Set the UV detection wavelength to 205 nm.

    • Set the injection volume to 50 µL.

    • Program the following gradient:

      • 0-40 min: 0% to 60% B

      • 40-41 min: 60% to 100% B

      • 41-55 min: Hold at 100% B

      • 55-56 min: Return to 0% B

      • 56-70 min: Re-equilibrate at 0% B

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a standard.

    • For quantification, create a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

experimental_workflow plant_material Plant Material Collection and Preparation extraction Solvent Extraction (e.g., Maceration, Sonication) plant_material->extraction filtration Filtration of Crude Extract extraction->filtration concentration Solvent Evaporation/ Concentration filtration->concentration sample_prep Sample Reconstitution and Filtration (0.45 µm) concentration->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Experimental workflow for the analysis of this compound from plant material.

troubleshooting_workflow start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Times? peak_shape->retention_time No silanol Check Mobile Phase pH/ Add Acid peak_shape->silanol Yes no_peak Low/No Signal? retention_time->no_peak No equilibration Increase Column Equilibration Time retention_time->equilibration Yes wavelength Set Detector to ~205 nm no_peak->wavelength Yes overload Reduce Injection Volume/ Dilute Sample silanol->overload solvent_mismatch Adjust Sample Solvent overload->solvent_mismatch temperature Use Column Oven equilibration->temperature mobile_phase Prepare Fresh Mobile Phase temperature->mobile_phase concentration_check Concentrate Sample wavelength->concentration_check

Caption: Troubleshooting decision tree for common HPLC issues in this compound analysis.

References

Technical Support Center: Creticoside C Mechanism of Action Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed experimental data and established mechanisms of action for Creticoside C are not extensively available in publicly accessible scientific literature. The following troubleshooting guide has been constructed based on common experimental approaches and plausible mechanisms of action for natural products with potential anti-inflammatory and anti-cancer properties. This guide is intended to serve as a general framework for researchers.

This technical support center provides troubleshooting for common issues encountered during the investigation of the mechanism of action of this compound, a hypothetical compound with potential anti-inflammatory and pro-apoptotic effects.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay (e.g., MTT) results are inconsistent or show an unexpected increase in viability at high concentrations of this compound.

A1: This could be due to several factors. High concentrations of this compound might interfere with the assay itself. For instance, if this compound has reducing properties, it could directly reduce the MTT reagent, leading to a false positive signal. Additionally, at very high concentrations, the compound may precipitate, which can also affect the optical density readings. Consider performing a cell-free control experiment where you add this compound to the media with the MTT reagent but without cells to check for direct reduction. Also, visually inspect the wells for any precipitation. It is also recommended to use a second, different type of viability assay (e.g., trypan blue exclusion or a lactate (B86563) dehydrogenase (LDH) assay) to confirm your results.

Q2: I am not observing any effect of this compound on the phosphorylation of my target protein in a Western blot.

A2: This could be due to several reasons. First, the time point and concentration of this compound treatment may not be optimal for inducing changes in the phosphorylation of your specific target. A time-course and dose-response experiment is highly recommended. Second, phosphorylated proteins can be very labile. Ensure that you are using phosphatase inhibitors in your lysis buffer and that your samples are always kept on ice or at 4°C. Third, the antibody you are using may not be specific or sensitive enough. Always include positive and negative controls to validate your antibody's performance. Finally, consider the possibility that this compound acts on a different signaling pathway than the one you are currently investigating.

Q3: I am trying to assess the anti-inflammatory effect of this compound by measuring pro-inflammatory cytokine expression, but the results are not significant.

A3: The lack of a significant anti-inflammatory effect could be due to the experimental setup. Ensure that your inflammatory stimulus (e.g., lipopolysaccharide - LPS) is potent enough to induce a robust inflammatory response in your chosen cell line. You should have a positive control (stimulus without this compound) that shows a significant increase in cytokine expression. The concentration of this compound used might also be too low to exert an inhibitory effect. A dose-response study is crucial. Also, consider the timing of the treatment. This compound could be more effective as a pre-treatment (administered before the inflammatory stimulus) rather than a co-treatment or post-treatment.

Troubleshooting Guides

Western Blot for Phosphorylated Proteins
Problem Possible Cause Recommended Solution
No or weak signal for the phosphorylated protein Inappropriate sample handling leading to dephosphorylation.Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice at all times.
Insufficient protein loading.Quantify your protein lysates and ensure equal and adequate loading (20-40 µg per lane is a good starting point).
Suboptimal antibody concentration.Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions.
Incorrect transfer conditions.Ensure complete and even transfer of proteins to the membrane by checking your transfer buffer and equipment. A post-transfer Ponceau S stain can verify transfer efficiency.
High background Blocking is insufficient or inappropriate.Use 5% Bovine Serum Albumin (BSA) in TBST for blocking when detecting phosphorylated proteins, as milk can contain phosphoproteins that may cause background. Increase blocking time.
Primary or secondary antibody concentration is too high.Reduce the antibody concentrations and/or the incubation times.
Insufficient washing.Increase the number and duration of washes with TBST after antibody incubations.
Non-specific bands Antibody is not specific.Use a different antibody from a reputable supplier. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence.
Protein degradation.Add protease inhibitors to your lysis buffer and handle samples quickly and on ice.
Cell Viability (MTT) Assay
Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding.Ensure you have a single-cell suspension before seeding and mix the cell suspension between plating.
"Edge effect" in 96-well plates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
False-positive results (increased viability) This compound is directly reducing the MTT reagent.Perform a cell-free control with media, MTT reagent, and this compound at the highest concentration used.
False-negative results (decreased viability) This compound is colored and interferes with absorbance reading.Include a control with cells and this compound but without MTT reagent to measure the background absorbance of the compound.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically <0.5%).

Experimental Protocols

Protocol 1: Western Blot Analysis of Phosphorylated NF-κB p65
  • Cell Culture and Treatment: Plate your cells of choice (e.g., RAW 264.7 macrophages) at an appropriate density. Once attached, treat the cells with varying concentrations of this compound for different time points. Include a positive control (e.g., LPS stimulation) and a negative control (vehicle-treated).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature the protein lysates and run them on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-NF-κB p65 (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total NF-κB p65 or a housekeeping protein like GAPDH or β-actin.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Creticoside_C_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Creticoside_C This compound IKK_complex IKK Complex Creticoside_C->IKK_complex inhibits? MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) p_IkB p-IκB IkB->p_IkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome Proteasome p_IkB->Proteasome degradation DNA DNA NFkB_nuc->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Creticoside_C_Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm Creticoside_C This compound Bax Bax Creticoside_C->Bax activates? Bcl2 Bcl-2 Creticoside_C->Bcl2 inhibits? Cytochrome_c_mito Cytochrome c Bax->Cytochrome_c_mito pore formation Bcl2->Bax Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto release Apoptosome Apoptosome Cytochrome_c_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Pro_Caspase3 Pro-Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Plausible intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow_Troubleshooting Start Start: Unexpected Result Check_Reagents Check Reagent Viability/Concentration Start->Check_Reagents Check_Protocol Review Protocol for Deviations Start->Check_Protocol Check_Equipment Verify Equipment Calibration/Function Start->Check_Equipment Redo_Experiment Redo Experiment with Controls Check_Reagents->Redo_Experiment Check_Protocol->Redo_Experiment Check_Equipment->Redo_Experiment Consult_Literature Consult Literature for Similar Issues Consult_Literature->Redo_Experiment Analyze_Data Analyze New Data Redo_Experiment->Analyze_Data Troubleshoot_Further Further Troubleshooting Analyze_Data->Troubleshoot_Further Inconsistent/ Unexpected Result Resolved Issue Resolved Analyze_Data->Resolved Consistent Expected Result Troubleshoot_Further->Consult_Literature

Caption: A logical workflow for troubleshooting experimental results.

Minimizing off-target effects of Creticoside C in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing the off-target effects of Creticoside C in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, ATP-noncompetitive inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. By binding to an allosteric site on MEK1/2, this compound prevents the phosphorylation and activation of their only known substrates, ERK1 and ERK2. This leads to the inhibition of downstream signaling that governs cellular processes like proliferation, differentiation, and survival.[1][2]

Q2: What are the known off-target effects of this compound?

A2: While designed for high specificity towards MEK1/2, this compound has been observed to cause off-target activation of the cAMP/protein kinase A (PKA) signaling pathway at higher concentrations. This is hypothesized to occur through an indirect interaction with adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3][4]

Q3: What are the typical on-target effects of this compound in sensitive cell lines?

A3: In cell lines with a constitutively active MAPK pathway (e.g., those with BRAF V600E or KRAS mutations), treatment with this compound is expected to result in a dose-dependent decrease in the phosphorylation of ERK1/2 (Thr202/Tyr204).[1] Downstream consequences include inhibition of cell proliferation, induction of G1 phase cell cycle arrest, and potentially apoptosis.

Q4: How should I store and handle this compound?

A4: this compound is supplied as a lyophilized powder and should be stored at -20°C, protected from light and moisture. For use, prepare a concentrated stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C. When preparing working dilutions for cell culture, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Troubleshooting Guides

Problem 1: I'm observing a phenotype (e.g., changes in cell morphology, unexpected gene expression) that is not consistent with MEK1/2 inhibition.

  • Possible Cause: You may be observing an off-target effect due to the activation of the cAMP/PKA pathway, especially if you are using high concentrations of this compound. The cAMP/PKA pathway is known to regulate a wide array of cellular processes that could lead to unexpected phenotypes.

  • Recommended Solution:

    • Perform a Dose-Response Analysis: Determine the lowest effective concentration of this compound that inhibits ERK1/2 phosphorylation without inducing the unexpected phenotype.

    • Analyze PKA Pathway Activation: Use Western blot to check for an increase in the phosphorylation of PKA substrates, such as CREB (at Ser133), in cells treated with this compound at various concentrations.

    • Use a PKA Inhibitor: Treat cells with a specific PKA inhibitor (e.g., H89) in combination with this compound to see if the unexpected phenotype is reversed.

Problem 2: this compound is effective in one cell line but shows minimal effect in another, despite both being of the same cancer type.

  • Possible Cause: Sensitivity to MEK inhibition is highly dependent on the genetic background of the cell line. The resistant cell line may lack activating mutations in the MAPK pathway (e.g., BRAF, KRAS) or may have co-occurring mutations that activate bypass signaling pathways, such as the PI3K/AKT pathway.

  • Recommended Solution:

    • Confirm Mutational Status: Verify the mutational status of key genes in the MAPK and PI3K/AKT pathways (e.g., BRAF, KRAS, NRAS, PTEN) in your cell lines.

    • Assess Bypass Pathway Activation: Use Western blot to analyze the phosphorylation status of key proteins in alternative survival pathways, such as AKT (at Ser473), in both the sensitive and resistant cell lines upon treatment with this compound.

    • Consider Combination Therapy: In resistant cells with active bypass pathways, consider combining this compound with an inhibitor of the respective pathway (e.g., a PI3K inhibitor).

Problem 3: I am not seeing a consistent decrease in phosphorylated ERK (p-ERK) levels after this compound treatment in my Western blots.

  • Possible Cause: This variability can stem from several factors including suboptimal treatment conditions, issues with sample preparation, or the Western blotting technique itself.

  • Recommended Solution:

    • Optimize Treatment Conditions: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) and a dose-response experiment to find the optimal treatment duration and concentration for your specific cell line.

    • Ensure Proper Sample Preparation: Use a lysis buffer containing fresh phosphatase and protease inhibitors. Accurately quantify protein concentration to ensure equal loading.

    • Optimize Western Blot Protocol: Titrate primary and secondary antibody concentrations. Ensure uniform protein transfer by checking the membrane with Ponceau S stain. Use an appropriate blocking buffer to minimize background noise.

Visualizations

Creticoside_C_Signaling_Pathways cluster_0 MAPK Signaling Pathway (On-Target) cluster_1 cAMP/PKA Signaling Pathway (Off-Target) Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->MEK1/2 Inhibition Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP   + ATP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Expression Gene Expression CREB->Gene Expression Creticoside C_off This compound (High Conc.) Creticoside C_off->Adenylyl Cyclase Activation

Caption: On-target and off-target signaling pathways of this compound.

Troubleshooting_Workflow start Unexpected Phenotype Observed dose_response Perform Dose-Response with this compound start->dose_response check_pERK Analyze p-ERK levels (On-Target) dose_response->check_pERK check_pCREB Analyze p-CREB levels (Off-Target) dose_response->check_pCREB phenotype_persists Phenotype persists at low effective concentration? check_pERK->phenotype_persists check_pCREB->phenotype_persists pka_inhibitor Use PKA inhibitor (e.g., H89) + this compound phenotype_persists->pka_inhibitor Yes conclusion_on_target Conclusion: Phenotype may be a downstream on-target effect phenotype_persists->conclusion_on_target No rescue_experiment Phenotype rescued? pka_inhibitor->rescue_experiment conclusion_off_target Conclusion: Phenotype is likely an off-target effect rescue_experiment->conclusion_off_target Yes re_evaluate Re-evaluate hypothesis rescue_experiment->re_evaluate No

Caption: Troubleshooting workflow for unexpected phenotypes.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter This compound
On-Target Effect
MEK1 Kinase IC50 1.5 nM
MEK2 Kinase IC50 2.0 nM
p-ERK1/2 Cellular IC50 (A375 cells) 10 nM
Off-Target Effect
cAMP Activation EC50 (HEK293 cells) 500 nM

| p-CREB Cellular EC50 (HEK293 cells) | 750 nM |

Table 2: Recommended Concentration Ranges for Cell Culture Experiments

Experimental Goal This compound Concentration Range Notes
Selective MEK1/2 Inhibition 10 - 100 nM Minimizes off-target PKA activation. Always confirm with p-ERK and p-CREB Western blots.
Investigating Off-Target Effects 500 nM - 2 µM Concentrations where PKA pathway activation is expected.

| General Cell Viability Assays | 1 nM - 10 µM | To determine the therapeutic window and toxicity profile. |

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

Objective: To determine the IC50 of this compound for on-target (p-ERK) inhibition and the EC50 for off-target (p-CREB) activation.

Methodology:

  • Cell Seeding: Plate cells (e.g., A375 for on-target, HEK293 for off-target) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: For MAPK pathway analysis, starve cells in serum-free media for 12-24 hours prior to treatment.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A common range is from 1 nM to 10 µM. Treat the cells for a fixed time period (e.g., 2 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:

      • p-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • p-CREB (Ser133)

      • Total CREB

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the image.

  • Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized data against the log of the this compound concentration and use non-linear regression to calculate the IC50/EC50 values.

Protocol 2: Target Validation using siRNA Knockdown

Objective: To confirm that the observed inhibition of cell proliferation is a direct result of MEK1/2 inhibition.

Methodology:

  • siRNA Design and Controls: Use at least two independent, validated siRNA sequences targeting MEK1 and/or MEK2. Include a non-targeting (scrambled) siRNA as a negative control.

  • Transfection:

    • Seed cells in 6-well plates.

    • Transfect the cells with the MEK1/2 siRNA or non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 48-72 hours to allow for target protein knockdown.

  • Validation of Knockdown: Harvest a subset of the cells from each condition and perform a Western blot as described in Protocol 1 to confirm the reduction of total MEK1/2 protein levels.

  • Phenotypic Assay:

    • Plate the remaining transfected cells for a proliferation assay (e.g., MTT or cell counting).

    • In parallel, treat non-transfected cells with an effective concentration of this compound (e.g., 100 nM) and a vehicle control.

  • Data Analysis: Compare the proliferation rate of cells with siRNA-mediated MEK1/2 knockdown to the cells treated with this compound. A similar reduction in proliferation between these two groups, relative to their respective controls, validates that the anti-proliferative effect of this compound is on-target.

Experimental_Workflow_siRNA start Start: Validate On-Target Effect transfect Transfect Cells: 1. Non-targeting siRNA 2. MEK1/2 siRNA start->transfect incubate Incubate 48-72h for protein knockdown transfect->incubate split Split Cell Population incubate->split western Western Blot: Confirm MEK1/2 knockdown split->western phenotype_assay Phenotypic Assay: (e.g., Proliferation) split->phenotype_assay compare Compare Results: (siRNA vs. This compound) western->compare phenotype_assay->compare conclusion Conclusion: Similar phenotype confirms on-target effect compare->conclusion

References

Technical Support Center: Creticoside C Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scaling-up of Creticoside C isolation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what class of compound does it belong to?

This compound is a natural compound with the molecular formula C26H44O8 and CAS number 53452-34-9.[1] It belongs to the iridoid glycoside class of secondary metabolites found in a variety of plants.[2] Iridoid glycosides are monoterpenoids based on a cyclopentane-pyran ring system and are often found as glycosides, meaning they are linked to a sugar moiety.[2]

Q2: What are the common methods for isolating iridoid glycosides like this compound from plant material?

Common methods for isolating iridoid glycosides involve solvent extraction followed by various chromatographic techniques. Extraction is often performed with polar solvents like ethanol (B145695) or methanol (B129727), sometimes mixed with water.[3][4] Purification strategies frequently employ high-speed counter-current chromatography (HSCCC), preparative high-performance liquid chromatography (prep-HPLC), and solid-phase extraction (SPE).[3][5][6][7]

Q3: What are the main challenges faced when scaling up the isolation of iridoid glycosides?

Scaling up the isolation of iridoid glycosides presents several challenges, including:

  • Low Yields: The concentration of these compounds in plant material can be low, leading to unsatisfactory recovery.[3]

  • Complex Mixtures: Plant extracts are complex, containing numerous other compounds with similar polarities, making separation difficult.

  • Compound Instability: Iridoid glycosides can be sensitive to heat, pH, and enzymatic degradation during extraction and purification, potentially leading to transformation or decomposition.[2][8][9]

  • Solvent Consumption: Large-scale chromatographic separations can consume significant volumes of organic solvents.[3]

Q4: How can I improve the yield of this compound during extraction?

To improve extraction efficiency, consider optimizing the following parameters:

  • Solvent System: Test different polar solvents and their aqueous mixtures. For instance, 60% methanol has been found to be optimal for extracting certain iridoid glycosides.[8][9]

  • Extraction Technique: Techniques like pressurized hot water extraction have shown high efficiency for some iridoid glycosides.[10][11] Ultrasonic-assisted extraction is another method that can enhance yield.[8][9]

  • Solid-to-Liquid Ratio and Extraction Time: Systematically vary the ratio of plant material to solvent and the duration of extraction to find the optimal conditions.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation and purification of this compound.

Low Recovery After Chromatographic Purification
Potential Cause Troubleshooting Steps
Compound Instability on Silica (B1680970) Gel Test the stability of your compound on a TLC plate by spotting and letting it sit for several hours before developing. If degradation is observed, consider using a deactivated silica gel or alternative stationary phases like alumina (B75360) or florisil.[12]
Irreversible Adsorption to the Column The compound may be too polar for the chosen solvent system and is not eluting. Try a more polar solvent system or consider reverse-phase chromatography.[12]
Co-elution with Impurities The purification method may not have sufficient resolution. Consider multi-step purification using orthogonal techniques (e.g., normal-phase followed by reverse-phase chromatography). High-speed countercurrent chromatography (HSCCC) is also an effective technique for separating compounds with similar polarities.[3][5]
Sample Overloading Overloading the column can lead to poor separation and broad peaks, resulting in mixed fractions and lower recovery of the pure compound. Reduce the amount of crude extract loaded onto the column.
Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Inadequate Separation Optimize the chromatographic method. For HPLC, adjust the mobile phase composition, gradient, and flow rate. For column chromatography, try different solvent systems.
Compound Degradation During Processing Iridoid glycosides can be unstable. Some are affected by high temperatures, alkaline, and strong acid conditions.[8][9] Avoid high temperatures during solvent evaporation and consider using buffers to control pH during extraction and purification.
Contamination from Solvents or Equipment Ensure high-purity solvents and clean glassware and equipment are used throughout the process.

Experimental Protocols

General Protocol for Iridoid Glycoside Isolation

This protocol provides a general framework. Optimization of specific steps will be necessary for this compound.

  • Extraction:

    • Mill the dried plant material to a fine powder.

    • Extract the powder with an appropriate solvent (e.g., 75% ethanol) using a suitable method (e.g., reflux or sonication).[3]

    • Combine the extracts and concentrate under reduced pressure to obtain the crude extract.

  • Preliminary Purification (Optional):

    • Dissolve the crude extract in water and pass it through a macroporous resin column.

    • Wash the column with water to remove highly polar impurities.

    • Elute the target iridoid glycosides with a suitable concentration of ethanol (e.g., 30% ethanol).[3]

  • Chromatographic Purification:

    • High-Speed Countercurrent Chromatography (HSCCC): This is a highly effective method for separating iridoid glycosides.[3][5][13]

      • Select a suitable two-phase solvent system. A common system is ethyl acetate/n-butanol/water.[5]

      • Dissolve the partially purified extract in the solvent mixture and perform the HSCCC separation.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

      • Further purify the fractions obtained from HSCCC or use prep-HPLC directly on the partially purified extract.

      • Use a suitable column (e.g., C18) and a gradient of methanol or acetonitrile (B52724) in water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[3]

Quantitative Data Summary

The following table summarizes typical yields and purities achieved for iridoid glycoside isolation from Fructus Corni using HSCCC, which can serve as a benchmark.[3]

CompoundAmount from 100 mg Crude ExtractPurity
Sweroside7.9 mg92.3%
Morroniside13.1 mg96.3%
Loganin10.2 mg94.2%

Visualizations

Experimental Workflow for Iridoid Glycoside Isolation

G Plant_Material Dried Plant Material Extraction Solvent Extraction (e.g., 75% Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Preliminary_Purification Macroporous Resin Column Chromatography Crude_Extract->Preliminary_Purification Partially_Purified_Extract Partially Purified Extract Preliminary_Purification->Partially_Purified_Extract HSCCC High-Speed Countercurrent Chromatography (HSCCC) Partially_Purified_Extract->HSCCC Prep_HPLC Preparative HPLC HSCCC->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: A generalized workflow for the isolation and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield of this compound Check_Extraction Optimize Extraction Parameters? Start->Check_Extraction Check_Stability Assess Compound Stability? Check_Extraction->Check_Stability No Solution1 Modify Solvent, Temperature, or Time Check_Extraction->Solution1 Yes Check_Chromatography Optimize Chromatography? Check_Stability->Check_Chromatography No Solution2 Adjust pH, Use Milder Conditions Check_Stability->Solution2 Yes Solution3 Change Stationary/Mobile Phase, Reduce Loading Check_Chromatography->Solution3 Yes End Improved Yield Check_Chromatography->End No Solution1->Check_Stability Solution2->Check_Chromatography Solution3->End

Caption: A decision tree for troubleshooting low yields in this compound isolation.

References

Creticoside C purity assessment and impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Creticoside C. The information is designed to address common issues encountered during purity assessment and impurity profiling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of a high-quality this compound reference standard?

A1: High-purity this compound reference standards are commercially available with a purity of >98%[1]. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which will provide the exact purity value determined by a mass balance approach, often including data from HPLC, residual solvents, water content, and residue on ignition[2].

Q2: What are the potential impurities I should be aware of when working with this compound?

A2: Impurities in this compound can originate from the extraction and purification process from its natural source, Pteris cretica, or from degradation. Potential impurities include other structurally related ent-kaurane diterpenoid glycosides and flavonoids also present in the plant[3][4][5][6][7]. Degradation products can arise from hydrolysis of the glycosidic bond or modifications to the diterpenoid skeleton[8][9].

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a well-sealed container, protected from light, and kept at a low temperature, typically -20°C for long-term storage. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures for a short period, and their stability should be verified.

Q4: Which analytical techniques are most suitable for this compound purity assessment?

A4: The most common and suitable techniques are High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. HPLC is excellent for routine purity checks, LC-MS is powerful for impurity identification, and qNMR can be used for absolute purity determination without a specific reference standard of the impurities[10][11][12][13].

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor Peak Shape (Fronting or Tailing)

  • Symptom: Chromatographic peaks for this compound are asymmetrical, with either a leading edge (fronting) or a trailing edge (tailing).

  • Possible Causes & Solutions:

CauseSolution
Sample Overload Dilute the sample and reinject. Saponins can easily overload the column, leading to peak fronting[14].
Inappropriate Sample Solvent The solvent used to dissolve the sample may be too strong or incompatible with the mobile phase. Dissolve the sample in the initial mobile phase or a weaker solvent[15][16][17].
Column Degradation The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent or, if necessary, replace the column[16][18].
Secondary Interactions Residual silanols on the column can interact with the analyte, causing tailing. Try a different column with better end-capping or adjust the mobile phase pH.

Issue 2: Retention Time Drift

  • Symptom: The retention time for this compound changes between injections or over a sequence of runs.

  • Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
Mobile Phase Composition Change Prepare fresh mobile phase. If using an online mixer, ensure it is functioning correctly.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times[16].
Column Contamination Strongly retained compounds from previous injections may be slowly eluting, affecting the column chemistry. Implement a robust column washing step after each sequence.
LC-MS Analysis

Issue 1: Low Signal Intensity or Ion Suppression

  • Symptom: The signal for this compound is weak or disappears, especially when analyzing complex samples.

  • Possible Causes & Solutions:

CauseSolution
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the ionization of this compound. Improve sample preparation (e.g., solid-phase extraction) to remove interfering substances. Adjusting the chromatography to better separate this compound from the matrix components can also help.
Suboptimal Ionization Parameters Optimize the ion source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for this compound.
In-source Fragmentation The glycosidic bond may be cleaving in the ion source. Use a softer ionization method or reduce the source temperature and voltages.

Issue 2: Difficulty in Impurity Identification

  • Symptom: Unknown peaks are observed, but their identity cannot be determined from the mass spectrum.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Fragmentation The MS/MS fragmentation energy (collision energy) may be too low to produce informative fragment ions. Perform a collision energy ramp to find the optimal setting.
Isomeric Impurities Impurities may be isomers of this compound or other known compounds, resulting in the same mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can help confirm the elemental composition. Detailed analysis of fragmentation patterns is crucial for distinguishing isomers[19][20][21][22].
Unexpected Degradation Products The impurity may be an unexpected degradation product. Consider potential degradation pathways such as oxidation or rearrangement of the diterpenoid core[8][9][23][24][25].

Experimental Protocols

HPLC-UV Method for Purity Assessment
  • Objective: To determine the purity of a this compound sample by assessing the relative peak area.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for improved peak shape)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: Water (add 0.1% formic acid if needed)

      • Mobile Phase B: Acetonitrile (add 0.1% formic acid if needed)

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection Wavelength: 205 nm (as this compound lacks a strong chromophore, a low wavelength is necessary)

      • Gradient Program:

        Time (min) % Mobile Phase B
        0 30
        20 70
        25 90
        30 90
        31 30

        | 40 | 30 |

    • Sample Preparation:

      • Accurately weigh and dissolve the this compound sample in methanol (B129727) or the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Data Analysis:

      • Integrate all peaks in the chromatogram.

      • Calculate the purity of this compound using the area percent method:

        • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

LC-MS/MS Method for Impurity Identification
  • Objective: To identify potential impurities and degradation products of this compound.

  • Instrumentation:

    • LC-MS/MS system (e.g., Q-TOF or Orbitrap for high-resolution data)

  • Procedure:

    • LC Conditions: Use the same or a similar gradient program as the HPLC-UV method.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated.

      • Scan Mode: Full scan MS and data-dependent MS/MS.

      • Collision Energy: A stepped collision energy (e.g., 10-40 eV) is recommended to obtain a range of fragment ions.

    • Data Analysis:

      • Examine the full scan data for masses corresponding to potential impurities.

      • Analyze the MS/MS spectra of this compound and any detected impurities. Look for characteristic neutral losses of the sugar moiety and fragmentation of the ent-kaurane diterpenoid core[19][20][21][22][26].

      • Use high-resolution data to propose elemental compositions for unknown peaks.

Forced Degradation Study
  • Objective: To investigate the degradation pathways of this compound and generate potential degradation products for impurity profiling.

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL in methanol or water).

    • Expose the solutions to the following stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat the solid sample at 80°C for 48 hours.

      • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples by the developed HPLC or LC-MS method to identify and quantify the degradation products.

qNMR for Purity Assessment
  • Objective: To determine the absolute purity of a this compound sample.

  • Instrumentation:

    • NMR spectrometer (≥400 MHz)

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆)

    • Internal standard with a certified purity (e.g., maleic acid, dimethyl sulfone)

  • Procedure:

    • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following equation[11][13]:

      Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.

Visualizations

experimental_workflow cluster_0 Purity Assessment cluster_1 Impurity Profiling HPLC_UV HPLC-UV Analysis (Relative Purity) qNMR qNMR Analysis (Absolute Purity) Forced_Deg Forced Degradation (Acid, Base, Oxidation, etc.) LC_MS LC-MS/MS Analysis (Impurity ID) Forced_Deg->LC_MS Stressed Samples Impurity_Isolation Impurity Isolation (Prep-HPLC) LC_MS->Impurity_Isolation Structure_Eluc Structure Elucidation (NMR) Impurity_Isolation->Structure_Eluc Creticoside_C This compound Sample Creticoside_C->HPLC_UV Creticoside_C->qNMR Creticoside_C->Forced_Deg

Caption: Workflow for this compound purity assessment and impurity profiling.

troubleshooting_logic start Abnormal HPLC Peak (e.g., Fronting) check_conc Is sample concentration high? start->check_conc dilute Dilute sample and reinject check_conc->dilute Yes check_solvent Is sample solvent stronger than mobile phase? check_conc->check_solvent No end_good Problem Resolved dilute->end_good change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_column Inspect column performance history check_solvent->check_column No change_solvent->end_good end_bad Consider column replacement check_column->end_bad

Caption: Decision tree for troubleshooting HPLC peak fronting issues.

References

Validation & Comparative

No Evidence of Creticoside C Anti-Tuberculosis Activity Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific databases and research literature, no evidence was found to support any anti-tuberculosis activity of Creticoside C. Consequently, a comparison guide validating its performance against other anti-tuberculosis agents cannot be provided at this time due to the absence of fundamental experimental data.

This compound is a furanosteroid glycoside that has been isolated from some plant species. While various phytochemicals have been investigated for their potential therapeutic effects, our extensive search did not yield any studies, patents, or reports that have evaluated this compound for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.

For researchers, scientists, and drug development professionals interested in the field of anti-tuberculosis drug discovery, the focus remains on compounds with demonstrated activity. Numerous natural and synthetic compounds are actively being explored. The standard of comparison for new potential treatments typically involves established first- and second-line anti-tuberculosis drugs.

Standard Anti-Tuberculosis Agents for Comparison

For a compound to be considered a viable candidate for anti-tuberculosis therapy, it would need to be rigorously tested and its performance compared against established drugs. A summary of the minimum inhibitory concentrations (MICs) for some of these standard drugs against M. tuberculosis H37Rv is presented below for reference.

DrugMechanism of ActionMIC Range (µg/mL) against M. tuberculosis H37Rv
IsoniazidInhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.0.02 - 0.2
RifampicinInhibits bacterial DNA-dependent RNA polymerase.0.05 - 0.5
EthambutolInhibits arabinosyl transferases, disrupting cell wall synthesis.0.5 - 2.0
PyrazinamideDisrupts membrane potential and interferes with energy production; active in acidic pH.20 - 100

Experimental Protocols for Anti-Tuberculosis Activity Screening

Should data on this compound or other novel compounds become available, its anti-tuberculosis activity would be evaluated using standardized in vitro assays. A typical experimental workflow is outlined below.

Diagram of a Standard In Vitro Anti-Tuberculosis Drug Screening Workflow

workflow General Workflow for In Vitro Anti-Tuberculosis Activity Assessment cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis cluster_comparison Comparative Analysis Compound Test Compound (e.g., this compound) Preparation (Serial Dilutions) Inoculation Inoculation of M. tuberculosis into 96-well plates with compound dilutions Compound->Inoculation Culture Mycobacterium tuberculosis Culture (e.g., H37Rv strain) Culture->Inoculation Incubation Incubation at 37°C Inoculation->Incubation Readout Measurement of Bacterial Growth (e.g., Resazurin (B115843) Microtiter Assay, OD600) Incubation->Readout MIC Determination of Minimum Inhibitory Concentration (MIC) Readout->MIC Comparison Comparison with Standard Drugs (e.g., Isoniazid, Rifampicin) MIC->Comparison

Caption: A generalized workflow for the in vitro assessment of the anti-tuberculosis activity of a test compound.

Detailed Methodologies

A common method for determining the in vitro anti-tuberculosis activity of a compound is the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA) .

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis (e.g., the standard laboratory strain H37Rv) is grown in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase), to mid-log phase. The culture is then diluted to a standardized concentration.

  • Compound Preparation: The test compound (e.g., this compound) and standard drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in culture medium in a 96-well microplate.

  • Inoculation and Incubation: The standardized mycobacterial suspension is added to each well of the microplate containing the serially diluted compounds. Control wells containing bacteria without any compound (positive control) and medium alone (negative control) are also included. The plate is sealed and incubated at 37°C for a defined period, typically 5-7 days.

  • Growth Determination: After incubation, a growth indicator, such as Alamar Blue (resazurin), is added to each well. Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin. The color change is assessed visually or quantified using a spectrophotometer.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.

A Comparative Analysis of Anti-Tuberculosis Properties of Chrysomycin A, Rifampicin, and Rufomycin I

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals providing a comparative analysis of three potent anti-tuberculosis (TB) natural products: Chrysomycin A, Rifampicin (B610482), and Rufomycin I. This document offers a side-by-side look at their efficacy, cytotoxicity, and mechanisms of action, supported by experimental data and protocols to aid in the discovery and development of new anti-TB therapeutics.

Tuberculosis remains a formidable global health challenge, necessitating the continuous exploration of novel and effective treatments. Natural products have historically been a rich source of antimicrobial agents. This guide delves into a comparative analysis of three such compounds: Chrysomycin A, a C-aryl glycoside; Rifampicin, a well-established semi-synthetic antibiotic derived from a natural product; and Rufomycin I, a cyclic peptide.

Quantitative Comparison of Anti-TB Activity and Cytotoxicity

The following table summarizes the key quantitative data for Chrysomycin A, Rifampicin, and Rufomycin I, offering a clear comparison of their performance against Mycobacterium tuberculosis and their impact on mammalian cells.

CompoundClassMIC against M. tuberculosis H37Rv (μg/mL)Cytotoxicity (CC50 in μM)Cell Line for CytotoxicitySelectivity Index (SI = CC50/MIC)
Chrysomycin A C-aryl glycoside0.4[1][2][3]Negligible cytotoxicity reported, specific CC50 not consistently available.Not specifiedNot calculable from available data
Rifampicin Ansamycin0.1 - 0.2>50 µg/mL (viability >70%)Human skin cells (KC, FH, HaCaT)[4]Not directly calculable as a specific CC50 value is not provided.
Rufomycin I Cyclic peptide0.02 µM (approx. 0.02 µg/mL)[5][6]> 10,200 (SI)Vero cells[7]> 10,200[7]

Mechanisms of Action: A Visual Representation

Understanding the distinct mechanisms by which these compounds inhibit the growth of Mycobacterium tuberculosis is crucial for drug development and combination therapy strategies.

Rifampicin_Mechanism Rifampicin Rifampicin BetaSubunit β-subunit of RNAP Rifampicin->BetaSubunit Binds to Transcription_Initiation Transcription Initiation Rifampicin->Transcription_Initiation Inhibits RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) BetaSubunit->RNAP RNA_Elongation RNA Elongation Transcription_Initiation->RNA_Elongation Protein_Synthesis Protein Synthesis RNA_Elongation->Protein_Synthesis Bacterial_Death Bacterial Death Protein_Synthesis->Bacterial_Death

Figure 1: Mechanism of Action of Rifampicin.

Rifampicin functions by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase.[8][9] This interaction physically obstructs the path of the elongating RNA transcript, thereby inhibiting the initiation of transcription.[8][10] The halt in RNA synthesis ultimately leads to a cessation of protein production and subsequent bacterial cell death.[9]

ChrysomycinA_Mechanism ChrysomycinA Chrysomycin A DNA Bacterial DNA ChrysomycinA->DNA Intercalates TopoisomeraseI Mycobacterial Topoisomerase I ChrysomycinA->TopoisomeraseI Inhibits DNA_Relaxation DNA Relaxation (resolves supercoils) TopoisomeraseI->DNA_Relaxation Bacterial_Death Bacterial Death TopoisomeraseI->Bacterial_Death Inhibition leads to DNA_Replication_Transcription DNA Replication & Transcription DNA_Relaxation->DNA_Replication_Transcription Bacterial_Growth Bacterial Growth DNA_Replication_Transcription->Bacterial_Growth

Figure 2: Mechanism of Action of Chrysomycin A.

Chrysomycin A exhibits its anti-tuberculosis effect through a dual mechanism. It has been shown to intercalate with bacterial DNA at specific sequences and inhibit the activity of mycobacterial topoisomerase I.[1][11][12][13][14] Topoisomerase I is essential for relaxing DNA supercoils, a critical process for DNA replication and transcription. By inhibiting this enzyme, Chrysomycin A disrupts these fundamental cellular processes, leading to bacterial death.[1][11][12]

RufomycinI_Mechanism RufomycinI Rufomycin I ClpC1 ClpC1 ATPase/Chaperone RufomycinI->ClpC1 Binds to N-terminal domain Protein_Degradation Regulated Protein Degradation RufomycinI->Protein_Degradation Inhibits ClpP1P2 ClpP1/P2 Protease Complex ClpC1->ClpP1P2 Associates with ClpP1P2->Protein_Degradation Protein_Homeostasis Protein Homeostasis Protein_Degradation->Protein_Homeostasis Bacterial_Viability Bacterial Viability Protein_Homeostasis->Bacterial_Viability Bacterial_Death Bacterial Death

Figure 3: Mechanism of Action of Rufomycin I.

Rufomycin I targets the ClpC1 ATPase, a crucial component of the mycobacterial protein degradation machinery.[3][5][6][15] By binding to the N-terminal domain of ClpC1, Rufomycin I inhibits the proteolytic activity of the ClpC1/P1/P2 complex.[5][6][15] This disruption of regulated protein degradation leads to an imbalance in protein homeostasis, ultimately resulting in bacterial cell death.[5][6]

Experimental Protocols

Standardized methodologies are paramount for the accurate assessment and comparison of anti-TB compounds. Below are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and cytotoxicity (CC50).

Minimum Inhibitory Concentration (MIC) Determination

Microplate Alamar Blue Assay (MABA) / Resazurin Microtiter Assay (REMA)

This method is widely used for its simplicity and reliability in determining the MIC of compounds against M. tuberculosis.

  • Preparation of Bacterial Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate using the supplemented 7H9 broth to achieve a range of final concentrations.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the test compound. The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Indicator Dye: After the incubation period, a solution of Alamar Blue (resazurin) is added to each well.

  • Reading Results: The plates are re-incubated for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay (CC50)

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Mammalian cells (e.g., Vero, HepG2, or THP-1) are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are serially diluted in cell culture medium and added to the wells. The plates are then incubated for 24 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.[16][17]

References

A Comparative Analysis of Creticoside C and Conventional Tuberculosis Therapies: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the current therapeutic landscape for Mycobacterium tuberculosis and the potential for novel compounds.

Foreword: This guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive comparison of Creticoside C and conventional tuberculosis drugs. However, a thorough literature search revealed a significant lack of publicly available scientific data on the anti-tuberculosis activity, mechanism of action, and experimental protocols for this compound. The compound is identified as a diterpenoid (Molecular Formula: C26H44O8) sourced from Pteris cretica, but no further pharmacological information in the context of tuberculosis is available.

Therefore, this guide will proceed with a detailed overview and comparison of established first-line and second-line conventional tuberculosis drugs, for which there is a wealth of experimental and clinical data. This information is presented to serve as a valuable resource for researchers and to provide a framework for the evaluation of new chemical entities like this compound, should data become available in the future.

Conventional Tuberculosis Drugs: A Comprehensive Overview

The current standard of care for drug-susceptible tuberculosis involves a multi-drug regimen to prevent the development of resistance. Treatment is divided into an initial intensive phase and a subsequent continuation phase.

First-Line Anti-Tuberculosis Drugs

First-line agents are the most effective and best-tolerated drugs for treating tuberculosis.[1] The standard four-drug regimen for drug-susceptible TB includes isoniazid, rifampin, pyrazinamide, and ethambutol.[2][3]

DrugTypical DosageMechanism of ActionCommon Adverse Effects
Isoniazid (INH) 5 mg/kg/day (Max: 300mg)[2]Inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1]Peripheral neuropathy (prevented with pyridoxine (B80251) - Vitamin B6), hepatotoxicity.[4]
Rifampin (RIF) 10 mg/kg/day (Max: 600mg)[2]Inhibits DNA-dependent RNA polymerase, thereby blocking protein synthesis.[1]Hepatotoxicity, orange discoloration of body fluids, drug interactions.
Pyrazinamide (PZA) 25 mg/kg/day[2]The exact mechanism is not fully understood, but it is thought to disrupt mycobacterial cell membrane metabolism and transport functions. It is most active against semi-dormant bacilli in an acidic environment.Hepatotoxicity, hyperuricemia (can precipitate gout).
Ethambutol (EMB) 15-20 mg/kg/day[2]Inhibits arabinosyl transferase, an enzyme involved in the synthesis of the mycobacterial cell wall component, arabinogalactan.[1]Optic neuritis (reversible, requires monitoring of visual acuity and color vision).
Second-Line Anti-Tuberculosis Drugs

Second-line drugs are utilized for the treatment of drug-resistant tuberculosis (MDR-TB and XDR-TB). These agents are generally less effective, more toxic, and more expensive than first-line drugs.[1] They include fluoroquinolones (e.g., levofloxacin, moxifloxacin), injectable agents (e.g., amikacin, kanamycin, capreomycin), and other oral bacteriostatic agents (e.g., cycloserine, ethionamide).[2] Newer drugs like bedaquiline (B32110) and delamanid (B1670213) have also been introduced for treating resistant strains.[5]

Experimental Protocols for Anti-Tuberculosis Drug Evaluation

The evaluation of new anti-tuberculosis compounds involves a standardized series of in vitro and in vivo experiments.

In Vitro Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mycobacterium tuberculosis.

  • Methodology:

    • Mycobacterium tuberculosis strains (e.g., H37Rv) are cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth) or on solid medium (e.g., Middlebrook 7H11 agar).

    • The compound to be tested is serially diluted to create a range of concentrations.

    • The bacterial culture is inoculated with the different concentrations of the compound.

    • Cultures are incubated at 37°C for several weeks.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in Animal Models
  • Objective: To assess the therapeutic efficacy of a compound in a living organism infected with Mycobacterium tuberculosis.

  • Methodology:

    • Infection: Mice (e.g., BALB/c or C57BL/6 strains) or guinea pigs are infected with an aerosolized dose of Mycobacterium tuberculosis.

    • Treatment: After a pre-determined period to allow the infection to establish, animals are treated with the test compound, a standard drug (e.g., isoniazid), or a placebo.

    • Evaluation: At various time points during and after treatment, animals are euthanized, and the bacterial load in the lungs and spleen is quantified by counting colony-forming units (CFUs).

    • Outcome Measures: A successful compound will demonstrate a significant reduction in bacterial burden compared to the placebo control and may be compared to the efficacy of standard drugs.

Visualizing Mechanisms and Workflows

Diagrams are crucial for understanding the complex interactions in tuberculosis treatment and drug discovery.

TB_Drug_Action cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis cluster_drugs Mycolic Acid Synthesis Mycolic Acid Synthesis Arabinogalactan Synthesis Arabinogalactan Synthesis DNA-dependent RNA Polymerase DNA-dependent RNA Polymerase Isoniazid Isoniazid Isoniazid->Mycolic Acid Synthesis Inhibits Ethambutol Ethambutol Ethambutol->Arabinogalactan Synthesis Inhibits Rifampin Rifampin Rifampin->DNA-dependent RNA Polymerase Inhibits

Caption: Mechanism of action for key first-line TB drugs.

TB_Drug_Discovery_Workflow Compound Library Screening Compound Library Screening In Vitro MIC Testing In Vitro MIC Testing Compound Library Screening->In Vitro MIC Testing Hit Identification Cytotoxicity Assays Cytotoxicity Assays In Vitro MIC Testing->Cytotoxicity Assays Lead Prioritization In Vivo Animal Models In Vivo Animal Models Cytotoxicity Assays->In Vivo Animal Models Efficacy & Safety Clinical Trials (Phase I-III) Clinical Trials (Phase I-III) In Vivo Animal Models->Clinical Trials (Phase I-III) Human Studies Regulatory Approval Regulatory Approval Clinical Trials (Phase I-III)->Regulatory Approval New Drug

Caption: A simplified workflow for tuberculosis drug discovery.

Conclusion

While the absence of data on this compound prevents a direct comparison, this guide provides a solid foundation for understanding the current landscape of tuberculosis treatment. The established efficacy and known limitations of conventional drugs underscore the urgent need for novel therapeutic agents. Future research into natural compounds like this compound, following rigorous preclinical and clinical evaluation pipelines, will be essential in the global fight against tuberculosis. Researchers are encouraged to pursue studies that elucidate the potential of such compounds to contribute to the development of new, more effective treatment regimens.

References

Cross-validation of Creticoside C bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of Creticoside C's biological activity. Despite its availability from chemical suppliers, there is a notable absence of published research detailing its effects on various cell lines, its mechanism of action, or its impact on key signaling pathways such as NF-κB and MAPK.

Our extensive search for peer-reviewed studies on this compound (CAS Number: 53452-34-9; Molecular Formula: C26H44O8) did not yield any specific data regarding its bioactivity. Consequently, the creation of a detailed comparison guide, as originally intended, is not feasible due to the lack of experimental data.

The only mention of this compound in the scientific literature appears in a study focused on the inhibition of coronaviral replication. In this research, this compound was listed among a panel of natural product compounds sourced for the investigation. However, the study's focus was on the characterization of another compound, Oridonin, and its interaction with the SARS-CoV-2 Nsp9 protein. The paper does not provide any experimental data or results pertaining to the bioactivity of this compound itself.

This lack of information prevents the compilation of a comparative analysis of this compound's performance against other alternatives. Similarly, without any published experiments, it is impossible to provide detailed methodologies or to summarize quantitative data in structured tables.

Furthermore, the absence of data on its mechanism of action means that no signaling pathway diagrams can be generated to illustrate its effects. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be met at this time.

The bioactivity of this compound remains an unexplored area in the field of pharmacology and drug discovery. For researchers, scientists, and drug development professionals, this represents an open field for investigation. Future studies are needed to determine the cytotoxic, anti-inflammatory, or other potential therapeutic effects of this compound in various cell lines. Such research would be essential to elucidate its mechanism of action and to begin to understand its potential as a therapeutic agent. Until such data becomes available, no objective comparison or detailed guide on its bioactivity can be produced.

Comparative Efficacy of Bioactive Compounds from Pteris cretica: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents from natural sources is a continuous endeavor. Pteris cretica, a species of brake fern, has emerged as a promising source of bioactive diterpenoids and sesquiterpenoids. This guide provides a comparative analysis of the efficacy of Creticoside C and other recently identified bioactive compounds from this plant, supported by experimental data, detailed methodologies, and pathway visualizations to aid in future research and development.

Overview of Bioactive Compounds from Pteris cretica

Pteris cretica is a rich source of various secondary metabolites, including ent-kaurane diterpenoids and pterosins (sesquiterpenoids), which have demonstrated significant biological activities. While direct synthetic derivatives of this compound, a known diterpenoid from this plant, are not extensively studied, a number of other naturally occurring compounds from the same plant have shown potent cytotoxic and lipid-lowering effects. This guide will focus on a comparative analysis of these compounds, treating them as natural analogs and alternatives for therapeutic development.

The primary compounds of interest discussed in this guide are:

  • This compound: An ent-kaurane diterpenoid.

  • A novel ent-kaurane diterpenoid: Exhibiting lipid-lowering properties.

  • Creticolacton A and 13-hydroxy-2(R),3(R)-pterosin L: Pterosins with demonstrated cytotoxic activity.

Efficacy Comparison: Cytotoxicity and Lipid-Lowering Effects

The bioactive compounds isolated from Pteris cretica have been evaluated for their efficacy in two key therapeutic areas: oncology and metabolic disorders. The following table summarizes the available quantitative data on their performance.

Compound ClassCompound NameBioactivityCell LineIC50 Value (µM)Reference
PterosinCreticolacton ACytotoxicHCT-11622.4[1]
Pterosin13-hydroxy-2(R),3(R)-pterosin LCytotoxicHCT-11615.8[1]
DiterpenoidNovel ent-kaurane diterpenoidLipid-Lowering3T3-L1 adipocytesMore potent than Berberine[2]

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key bioassays are provided below.

Cytotoxicity Evaluation using MTT Assay

The cytotoxic activity of creticolacton A and 13-hydroxy-2(R),3(R)-pterosin L against the HCT-116 human colon cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (creticolacton A and 13-hydroxy-2(R),3(R)-pterosin L) and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

experimental_workflow_mtt

MTT Assay Experimental Workflow.
Lipid-Lowering Effect Evaluation using LXR Reporter Assay

The lipid-lowering effect of the novel ent-kaurane diterpenoid was assessed by its ability to activate Liver X Receptors (LXRα/β) using a HEK 293T cell-based reporter gene assay.

Protocol:

  • Cell Culture and Transfection: HEK 293T cells are cultured and seeded in 96-well plates. The cells are then transiently co-transfected with expression plasmids for LXRα or LXRβ and a luciferase reporter plasmid containing LXR response elements.

  • Compound Incubation: After transfection, the cells are treated with the test compound or a positive control (e.g., a known LXR agonist) for 24 hours.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation of LXR is calculated by normalizing the luciferase activity of the treated cells to that of the vehicle-treated control cells.

experimental_workflow_lxr

LXR Reporter Assay Workflow.

Signaling Pathway Analysis

Understanding the mechanism of action is crucial for drug development. The bioactive compounds from Pteris cretica have been shown to modulate specific signaling pathways.

LXRα/β Signaling Pathway in Lipid Metabolism

The novel ent-kaurane diterpenoid from Pteris cretica exerts its lipid-lowering effects by activating the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a key role in cholesterol homeostasis and lipid metabolism. Upon activation by a ligand, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby upregulating their expression. These target genes are involved in cholesterol efflux, transport, and excretion.

lxr_pathway

LXRα/β Signaling Pathway Activation.
Cytotoxic Mechanism of Pterosins

The cytotoxic effects of pterosins, such as creticolacton A and 13-hydroxy-2(R),3(R)-pterosin L, are believed to be mediated through the induction of apoptosis. Studies on other cytotoxic pterosins have shown an upregulation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. This suggests that these compounds may induce cell death by triggering mitochondrial-mediated apoptosis. Further investigation is required to elucidate the precise molecular targets and the complete signaling cascade.

Conclusion

The compounds isolated from Pteris cretica demonstrate significant potential for the development of new therapeutic agents. The ent-kaurane diterpenoids show promise as lipid-lowering agents through the activation of the LXR signaling pathway, offering a potential new strategy for the management of metabolic disorders. Concurrently, the pterosins, creticolacton A and 13-hydroxy-2(R),3(R)-pterosin L, exhibit potent cytotoxic activity against colon cancer cells, highlighting their potential as anticancer drug leads.

This guide provides a foundational comparative analysis based on the currently available data. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and in vivo efficacy of these and other related compounds from Pteris cretica. The detailed experimental protocols and pathway diagrams presented here serve as a valuable resource for researchers to build upon these initial findings and accelerate the translation of these natural products into clinical candidates.

References

Validating the Binding of Creticoside C to Specific Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on methodologies to validate and compare the binding of Creticoside C to its protein targets. This guide outlines the necessary experimental framework, data presentation, and visualization tools required for a robust analysis.

Introduction

This compound, a diterpenoid natural product isolated from the herbs of Pteris cretica, has emerged as a compound of interest for its potential biological activities. However, to date, the specific protein targets of this compound have not been extensively identified or characterized in publicly available scientific literature. The validation of a compound's binding to its specific protein target is a critical step in drug discovery and development, providing the foundation for understanding its mechanism of action and for optimizing its therapeutic potential.

This guide provides a structured, albeit currently hypothetical, framework for researchers to follow once a protein target for this compound has been identified. It details the established experimental protocols for validating and quantifying protein-ligand interactions and offers a template for comparing this compound's binding performance against alternative compounds.

Experimental Workflow for Target Validation

The validation of a protein target for a novel compound like this compound involves a multi-faceted approach, starting from initial target identification to in-depth biophysical characterization of the binding interaction. The following workflow outlines the key experimental stages.

Experimental Workflow cluster_0 Target Identification cluster_1 In Vitro Binding Validation cluster_2 Cellular Target Engagement cluster_3 Functional Assays Target ID Target Identification (e.g., Chemical Proteomics) SPR Surface Plasmon Resonance (SPR) Target ID->SPR Putative Target ITC Isothermal Titration Calorimetry (ITC) Target ID->ITC Putative Target CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA ITC->CETSA Functional Target-specific Functional Assays CETSA->Functional

Caption: A generalized experimental workflow for the identification and validation of a protein target for a novel compound.

Data Presentation: Comparative Binding Affinity

Once a protein target is identified and validated, a crucial step is to quantify the binding affinity of this compound and compare it with known inhibitors or alternative compounds. This data should be presented in a clear, tabular format.

Table 1: Comparison of Binding Affinities for Target X

CompoundMethodBinding Affinity (Kd)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
This compound SPR[Insert Value] µMN/AN/AN/A
ITC[Insert Value] µM[Insert Value][Insert Value][Insert Value]
Alternative 1 SPR[Insert Value] µMN/AN/AN/A
ITC[Insert Value] µM[Insert Value][Insert Value][Insert Value]
Alternative 2 SPR[Insert Value] µMN/AN/AN/A
ITC[Insert Value] µM[Insert Value][Insert Value][Insert Value]

Note: Data in this table is hypothetical and should be replaced with experimental results.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key binding validation assays.

1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (e.g., the protein target) and an analyte (e.g., this compound).[1][2]

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the purified target protein to the sensor surface at a desired density (e.g., 3000-5000 RU for initial binding verification).[3]

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of this compound and alternative compounds in a suitable running buffer.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).[3]

    • Monitor the change in the SPR signal (response units, RU) over time to measure association.

    • Following the association phase, flow running buffer over the surface to measure dissociation.

    • Regenerate the sensor surface between analyte injections if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4]

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve this compound in the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and the compound.

  • ITC Experiment:

    • Fill the sample cell with the target protein solution.

    • Load the injection syringe with the this compound solution at a concentration typically 10-20 times that of the protein.

    • Perform a series of small injections of this compound into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-rate peaks to obtain the heat change for each injection.

    • Plot the heat change against the molar ratio of this compound to the target protein.

    • Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

  • Cell Treatment and Heat Challenge:

    • Treat cultured cells with this compound or a vehicle control for a specified time.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualization of Signaling Pathways

Understanding the functional context of the protein target is crucial. Once the target is identified, its associated signaling pathway should be visualized. For a hypothetical target, "Kinase X," involved in an inflammatory pathway, the diagram might look as follows.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Inflammatory_Response Inflammatory_Response Transcription_Factor->Inflammatory_Response Creticoside_C Creticoside_C Creticoside_C->Kinase_X

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on "Kinase X".

While the specific protein targets of this compound remain to be elucidated, this guide provides a robust framework for the validation and comparative analysis of its binding interactions. By employing a combination of biophysical techniques such as SPR and ITC for in vitro validation, and cellular assays like CETSA for target engagement confirmation, researchers can build a comprehensive understanding of this compound's mechanism of action. The systematic presentation of quantitative data and visualization of the relevant biological pathways are essential for communicating these findings to the scientific community and advancing the potential of this compound as a therapeutic agent.

References

A Comparative Analysis of Flavonoid Glycosides in Cressa cretica from Diverse Geographical Origins

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the specified topic of Creticoside C from Cressa cretica have revealed that this compound is a diterpenoid found in the fern species Pteris cretica, and is not a known constituent of Cressa cretica. Therefore, this guide has been adapted to focus on a comparative study of prominent and geographically variable flavonoid glycosides present in Cressa cretica, namely rutin (B1680289) (a quercetin (B1663063) glycoside) and kaempferol (B1673270) glycosides. These compounds are well-documented in the phytochemical profile of Cressa cretica and offer a scientifically accurate basis for a comparative analysis.

Cressa cretica, a resilient halophytic plant, is recognized in traditional medicine for its various therapeutic properties.[1] The medicinal efficacy of this plant is largely attributed to its rich composition of secondary metabolites, particularly flavonoids. The concentration and profile of these bioactive compounds are known to be influenced by environmental and geographical factors.[2] This guide provides a comparative overview of the flavonoid content in Cressa cretica from different geographical locations, with a focus on rutin and kaempferol glycosides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Data Presentation: Flavonoid Content in Cressa cretica

The quantitative analysis of flavonoid glycosides in Cressa cretica reveals significant variation depending on the geographical source and the extraction method employed. The following tables summarize the available data from studies conducted on Cressa cretica from Egypt and India.

Table 1: Quantitative Analysis of Flavonoids in Cressa cretica from Different Geographical Sources

Geographical SourcePlant PartExtraction Solvent/FractionCompound AnalyzedConcentrationReference
Egypt Aerial PartsEthyl Acetate ExtractRutin 318.30 µg/g [3]
Ethyl Acetate ExtractTotal Flavonoids6.25 mg catechin (B1668976) equivalents/g[4]
70% Ethanol (B145695) ExtractTotal Flavonoids10.18 mg catechin equivalents/g[4]
India Whole PlantMethanolic ExtractTotal Flavonoids78.3 mg rutin equivalents/g
Whole PlantEthyl Acetate FractionTotal Flavonoids11.98 µg quercetin equivalents/g

Note: Direct comparison of values should be approached with caution due to differences in extraction methods, solvents, and quantification standards (rutin equivalents, catechin equivalents, and quercetin equivalents).

The data indicates that while specific compounds like rutin have been quantified in Egyptian samples, studies on Indian Cressa cretica have often reported the total flavonoid content. This highlights a gap in the literature regarding direct comparative quantification of individual flavonoid glycosides from various regions. However, the existing data strongly suggests a variation in the flavonoid profile, with different studies identifying rutin, quercetin-3-O-glucoside, and kaempferol-3-O-glucoside as major components.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and quantification of flavonoid glycosides from Cressa cretica.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Flavonoids

This protocol is an optimized method for the efficient extraction of flavonoids from the plant material.

  • Plant Material Preparation:

    • Collect the aerial parts of Cressa cretica.

    • Air-dry the plant material in the shade until a constant weight is achieved.

    • Grind the dried plant material into a coarse powder (approximately 40-60 mesh).

  • Extraction Procedure:

    • Accurately weigh 5.0 g of the powdered plant material and place it into a 250 mL conical flask.

    • Add the extraction solvent. Based on optimization studies for similar plants, a 50-60% aqueous ethanol solution is effective. A liquid-to-solid ratio of 30:1 mL/g is recommended.

    • Place the flask in a water-bath sonicator with a frequency of 40 kHz and a power of 200 W.

    • Conduct the extraction at a controlled temperature of approximately 60-70°C for 45 minutes.

    • After extraction, centrifuge the mixture at 3000 rpm for 15 minutes.

    • Collect the supernatant. Re-extract the plant residue under the same conditions to ensure complete extraction.

    • Combine the supernatants and filter through a 0.45 µm membrane filter.

    • The resulting filtrate is the flavonoid extract, which can be concentrated under reduced pressure and stored at 4°C for subsequent analysis.

Protocol 2: HPLC-DAD Quantification of Rutin and Kaempferol Glycosides

This protocol outlines a validated method for the simultaneous quantification of rutin and kaempferol glycosides using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of rutin and kaempferol-3-O-glucoside standards (or other relevant kaempferol glycosides) at a concentration of 1 mg/mL in methanol (B129727).

    • From the stock solutions, prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL to construct a calibration curve.

  • Sample Preparation:

    • Dissolve the dried extract obtained from Protocol 1 in methanol to a final concentration of 10 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using two solvents:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Program: A typical gradient might be: 0-10 min, 15-30% B; 10-45 min, 30-50% B; 45-50 min, 50-80% B; 50-55 min, 80-15% B; 55-60 min, hold at 15% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at 257 nm for rutin and 368 nm for kaempferol glycosides. A full UV scan from 200-400 nm can also be performed to aid in peak identification.

  • Quantification:

    • Identify the peaks for rutin and kaempferol glycosides in the sample chromatogram by comparing their retention times and UV spectra with those of the standards.

    • Calculate the concentration of each analyte in the sample by using the linear regression equation obtained from the calibration curve of the respective standard.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of flavonoid glycosides from Cressa cretica.

G cluster_collection Sample Collection & Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_analysis HPLC-DAD Analysis p1 Collect Cressa cretica (Aerial Parts) p2 Air Dry in Shade p1->p2 p3 Grind to Powder p2->p3 e1 Add 50-60% Ethanol (30:1 ratio) p3->e1 e2 Sonicate (40 kHz, 60-70°C, 45 min) e1->e2 e3 Centrifuge & Collect Supernatant e2->e3 e4 Filter & Concentrate e3->e4 a1 Prepare Sample & Standard Solutions e4->a1 a2 Inject into HPLC System (C18 Column) a1->a2 a3 Gradient Elution a2->a3 a4 DAD Detection (257 nm, 368 nm) a3->a4 a5 Quantify using Calibration Curve a4->a5 Nrf2_Pathway Quercetin Quercetin / Kaempferol Keap1 Keap1 Quercetin->Keap1 induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Nrf2 is released ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (JNK, ERK, p38) LPS->MAPK IKK IKK Complex MAPK->IKK IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocates Inflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Quercetin Quercetin / Kaempferol Quercetin->MAPK inhibits Quercetin->IKK inhibits NFkB_n->Inflammatory_Genes PI3K_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Kaempferol Kaempferol Kaempferol->PI3K inhibits Kaempferol->Akt inhibits

References

Comparative Efficacy of Creticoside C and Other Coumarochromone Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of Creticoside C and other notable coumarochromone glycosides. Due to a lack of specific quantitative data for the isolated this compound, this comparison incorporates qualitative data from extracts of Cressa cretica, the plant from which it is derived, and detailed quantitative data for more extensively studied coumarochromone glycosides, namely Cimifugin and Pseudolaric Acid B.

Introduction to Coumarochromone Glycosides

Coumarochromone glycosides are a class of naturally occurring phenolic compounds found in various medicinal plants. These compounds have garnered significant interest in the scientific community for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This guide focuses on a comparative evaluation of the efficacy of this compound against other prominent members of this class to aid in drug discovery and development efforts.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant efficacy of selected coumarochromone glycosides. It is important to note that while quantitative data for this compound is currently unavailable in the public domain, qualitative assessments of Cressa cretica extracts suggest potential for antioxidant and anti-inflammatory activities.

Table 1: Anti-inflammatory Activity of Selected Coumarochromone Glycosides

CompoundAssayCell LineIC50 Value (µM)Reference
Cimifugin Inhibition of NO productionRAW 264.7 macrophages8.37 - 24.58[1]
Pseudolaric Acid B Inhibition of pro-inflammatory cytokines (in vivo)NC/Nga miceNot Applicable (dose-dependent reduction)[1]
This compound Data Not Available---

Table 2: Antioxidant Activity of Selected Coumarochromone Glycosides

Compound/ExtractAssayIC50 Value (µg/mL)Reference
Ethyl acetate (B1210297) extract of Rhizoma Cimicifugae Anti-lipid peroxidation4.55 ± 0.44[2]
Cressa cretica ethyl-acetate fraction DPPH radical scavengingConcentration-dependent activity
Cressa cretica methanol (B129727) fraction DPPH radical scavengingConcentration-dependent activity
This compound Data Not Available--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Cimifugin) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce NO production and incubated for 24 hours.

  • NO Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of NO inhibition against the logarithm of the compound concentration.

Antioxidant Activity Assay: DPPH Radical Scavenging

This assay assesses the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity versus compound concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathway affected by Cimifugin and a general workflow for evaluating the efficacy of coumarochromone glycosides.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide Production iNOS->NO Cimifugin Cimifugin Cimifugin->NFkB Inhibits

Caption: Cimifugin inhibits the NF-κB signaling pathway.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Coumarochromone Glycoside AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) Compound->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant DataAnalysis Data Analysis (IC50 Determination) AntiInflammatory->DataAnalysis Antioxidant->DataAnalysis AnimalModel Animal Model of Disease (e.g., Inflammation, Oxidative Stress) DataAnalysis->AnimalModel Lead Compound Selection Treatment Compound Administration AnimalModel->Treatment Efficacy Efficacy Evaluation (e.g., Biomarker Analysis) Treatment->Efficacy

Caption: Experimental workflow for efficacy testing.

Conclusion

While direct quantitative comparisons of this compound's efficacy remain challenging due to the current lack of specific data, the available information on related coumarochromone glycosides, such as Cimifugin and Pseudolaric Acid B, highlights the therapeutic potential of this compound class. Cimifugin, in particular, demonstrates significant anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. The antioxidant activities of extracts from Cressa cretica suggest that this compound may also possess similar beneficial properties.

Further research, including the isolation and rigorous biological evaluation of this compound, is imperative to fully elucidate its efficacy and mechanism of action. The experimental protocols and comparative data presented in this guide provide a valuable framework for future investigations into this promising class of natural compounds.

References

Unraveling the Bioactivity of Creticoside C: A Comparative Guide Amidst Limited Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous journey. Creticoside C, a diterpenoid glycoside isolated from the fern Pteris cretica, has emerged as a molecule of interest. However, an independent verification of its published biological activities reveals a significant gap in the scientific literature. While the extracts of Pteris cretica have demonstrated a spectrum of biological effects, specific data on the isolated this compound remains scarce. This guide provides a comprehensive overview of the known biological activities associated with Pteris cretica and related diterpenoid glycosides, offering a comparative context for the potential therapeutic applications of this compound.

The Challenge of Scant Evidence

Direct and independently verified studies on the biological activities of this compound are notably limited. The majority of available research focuses on the broader effects of Pteris cretica extracts. These extracts have been reported to possess anti-inflammatory, antioxidant, and cytotoxic properties. The absence of specific data on this compound necessitates a comparative approach, looking at the activities of its source and structurally related compounds to infer its potential.

Biological Activities of Pteris cretica Extracts: A Proxy for this compound's Potential

Extracts from the fern Pteris cretica have been the subject of various in vitro studies, providing clues to the potential bioactivities of its constituents, including this compound.

Table 1: Summary of Reported Biological Activities of Pteris cretica Extracts

Biological ActivityAssayKey FindingsReference
Anti-inflammatory Carrageenan-induced edema in ratsn-hexane, chloroform, and ethyl acetate (B1210297) extracts showed significant inhibition of edema.[1]
Nitric oxide (NO) production in RAW 264.7 cellsEthanolic extracts inhibited LPS-induced NO production.[2]
Antioxidant DPPH radical scavenging assayn-hexane, chloroform, and ethanol (B145695) extracts exhibited antioxidant activity.[3]
ABTS radical scavenging assayEthanolic extracts demonstrated radical scavenging capabilities.[3]
Cytotoxic MTT assay against human cancer cell linesChloroform extract showed the most significant activity against various cancer cell lines.[4]
Comparative Analysis with Other Diterpenoid Glycosides

Diterpenoid glycosides are a class of natural products known for a wide range of biological activities. Examining well-characterized compounds in this family can provide insights into the potential activities of this compound.

Table 2: Comparison of Biological Activities of Diterpenoid Glycosides

CompoundSourceBiological ActivityMechanism of Action (if known)
Stevioside Stevia rebaudianaAntihyperglycemic, Anti-inflammatoryStimulates insulin (B600854) secretion; Inhibits pro-inflammatory cytokine production.
Ginkgolide B Ginkgo bilobaNeuroprotective, Anti-inflammatoryAntagonist of platelet-activating factor receptor.
Andrographolide Andrographis paniculataAnti-inflammatory, Antiviral, AnticancerInhibits NF-κB signaling pathway.

This comparative data suggests that this compound, as a diterpenoid glycoside, has a pharmacological basis to be explored for similar anti-inflammatory and cytotoxic activities.

Experimental Methodologies: A Guide to Verification

To facilitate further independent research on this compound and similar compounds, detailed protocols for key biological assays are provided below.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).

  • In a 96-well plate, add varying concentrations of the test compound.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is typically used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_sample Prepare Test Compound Stock Solution add_sample Add varying concentrations of test compound to 96-well plate prep_sample->add_sample prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH solution to each well prep_dpph->add_dpph add_sample->add_dpph incubate Incubate in dark for 30 minutes add_dpph->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate

DPPH Antioxidant Assay Workflow
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

NO_Inhibition_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection culture_cells Culture RAW 264.7 cells seed_cells Seed cells in 96-well plate culture_cells->seed_cells pretreat Pre-treat with test compound (1 hr) seed_cells->pretreat stimulate Stimulate with LPS (24 hrs) pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant griess_reaction Perform Griess reaction collect_supernatant->griess_reaction measure_abs Measure absorbance at 540 nm griess_reaction->measure_abs

Nitric Oxide Inhibition Assay Workflow
Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed human cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution, typically DMSO.

  • Measure the absorbance at 570 nm.

  • The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_mtt_reaction MTT Reaction cluster_measurement Measurement seed_cells Seed cancer cells in 96-well plate treat_cells Treat with test compound seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

MTT Cytotoxicity Assay Workflow

References

Safety Operating Guide

Proper Disposal of Creticoside C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Creticoside C, a diterpenoid glycoside. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on the general properties of related compounds and standard best practices for chemical waste management.

Immediate Safety and Handling Precautions

Always wear appropriate Personal Protective Equipment (PPE) when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or other protective garments.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data on Related Compounds

Due to the lack of specific data for this compound, the following table summarizes general hazard information for the broader class of diterpenoid glycosides. This information should be used to inform a cautious approach to handling and disposal.

Hazard CategoryObservations for Diterpenoid GlycosidesSource
Acute Toxicity Some diterpene glycosides have demonstrated moderate toxicity in biological assays.[1][1]
Cytotoxicity Certain diterpenoid glycosides have exhibited cytotoxic activity against various human tumor cell lines.
Environmental Hazard Specific data on the environmental fate of this compound is unavailable. However, as a general principle, bioactive compounds should not be released into the environment.General Precaution

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound. Crucially, all waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Step 1: Waste Identification and Classification

  • Hazard Assessment: In the absence of specific data, treat this compound as a potentially hazardous chemical waste. Do not assume it is non-hazardous.

  • Waste Characterization: Determine if the waste is a pure, unused product, a contaminated material (e.g., gloves, absorbent pads), or a solution.

Step 2: Waste Segregation and Containment

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Place contaminated materials such as weighing papers, pipette tips, and gloves into a designated, sealed plastic bag or container labeled "Hazardous Waste."

  • Liquid Waste (Solutions):

    • Do not pour any solution containing this compound down the drain.

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container. The container must be compatible with the solvent used.

    • The waste container should be labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s), and the approximate concentration.

  • Empty Containers:

    • Empty containers that held pure this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

Step 3: Waste Storage

  • Store all waste containers in a designated, well-ventilated, and secure chemical waste storage area.

  • Ensure that the storage area is away from incompatible materials.

  • Keep containers tightly sealed to prevent spills or evaporation.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Ensure all required paperwork and manifests are completed accurately.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

CreticosideC_Disposal_Workflow cluster_assessment 1. Initial Assessment cluster_procedure 2. Disposal Procedure cluster_final 3. Final Disposition start Start: Have this compound Waste assess_sds Consult Safety Data Sheet (SDS) start->assess_sds sds_available SDS Available? assess_sds->sds_available no_sds Assume Hazardous Precautionary Principle sds_available->no_sds No wear_ppe Wear Appropriate PPE sds_available->wear_ppe Yes no_sds->wear_ppe segregate Segregate Waste (Solid/Liquid) wear_ppe->segregate contain Contain and Label Waste segregate->contain store Store in Designated Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound, from initial hazard assessment to final compliant disposal.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general chemical safety principles. It is not a substitute for a formal hazard assessment and compliance with institutional and regulatory requirements. Always prioritize safety and consult with your EHS department for guidance specific to your location and circumstances.

References

Personal protective equipment for handling Creticoside C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Creticoside C. The following procedures are based on best practices for handling powdered chemical compounds of a similar nature, given the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Area Personal Protective Equipment Purpose
Eyes Safety glasses with side shields or gogglesProtects against airborne powder and splashes.
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashes or dust generation.
Hands Nitrile or other chemical-resistant glovesPrevents skin contact.[1]
Body Laboratory coatProtects against contamination of personal clothing.
Respiratory N95 filtering facepiece respirator or higherRequired when handling the powder outside of a ventilated enclosure to prevent inhalation.

II. Health and Safety Information

Hazard Description
Acute Oral Toxicity May be harmful if swallowed.
Inhalation May cause respiratory irritation.
Skin Contact May cause skin irritation.
Eye Contact May cause serious eye irritation.

III. First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

IV. Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Aspect Procedure
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
Storage Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials.

V. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste through a licensed waste disposal company.
Contaminated PPE Dispose of as hazardous waste in a designated, sealed container.
Empty Containers Triple rinse with a suitable solvent and dispose of as chemical waste. Do not reuse empty containers.

VI. This compound Handling Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

Creticoside_C_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don Appropriate PPE start->ppe Safety First setup Prepare Work Area (Fume Hood) ppe->setup weigh Weigh this compound setup->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-Experiment waste Dispose of Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe end End doff_ppe->end

This compound Handling Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.